6-Phenylundecane
Description
This compound is an alkylbenzene comprising undecane substituted at position 6 by a phenyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecan-6-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABIRIFXVXGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075446 | |
| Record name | 6-Phenylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-14-8 | |
| Record name | 6-Phenylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-pentylhexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenylundecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Phenylundecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 6-phenylundecane, an aromatic hydrocarbon. The information is presented in a structured format to facilitate easy reference and comparison. Detailed experimental protocols for the determination of key physical characteristics are also included, accompanied by workflow diagrams to illustrate the procedural steps.
Core Physical and Chemical Properties
This compound, with the chemical formula C₁₇H₂₈, is an organic compound featuring a phenyl group attached to the sixth carbon of an undecane chain.[1] Its physical properties are characteristic of a nonpolar aromatic hydrocarbon.
Quantitative Data Summary
The following table summarizes the key physical and computed properties of this compound and its related isomers for comparative purposes.
| Property | This compound | 1-Phenylundecane (Isomer) | 2-Phenyldodecane (Isomer) |
| Molecular Formula | C₁₇H₂₈[1] | C₁₇H₂₈ | C₁₈H₃₀[2][3][4] |
| Molecular Weight | 232.4 g/mol [1] | 232.40 g/mol | 246.43 g/mol [2][3][4] |
| Boiling Point | Not explicitly found | 316 °C (lit.) | 323.3 °C at 760 mmHg[3][4] |
| Melting Point | Not explicitly found | -5 °C (lit.) | Not explicitly found |
| Density | Not explicitly found | 0.855 g/mL at 25 °C (lit.) | 0.855 g/cm³[3] |
| Refractive Index | Not explicitly found | n20/D 1.482 (lit.) | Not explicitly found |
| Vapor Pressure | Not explicitly found | Not explicitly found | 0.0005 mmHg at 25°C[3] |
| Flash Point | Not explicitly found | 113 °C - closed cup | 145.2 °C[3] |
| XLogP3-AA (Lipophilicity) | 7.4[1] | Not explicitly found | 7.9[2][3] |
Experimental Protocols for Property Determination
The following sections detail standard laboratory procedures for measuring the primary physical properties of liquid aromatic hydrocarbons like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, several methods can be employed.
Methodology: Thiele Tube Method
This method is suitable for small sample volumes.[5]
-
Sample Preparation: A small amount (0.5-1 mL) of this compound is placed into a small test tube (Durham tube).[5]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[5]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[5] This induces convection currents in the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a steady stream of bubbles.[5][6]
-
Boiling Point Reading: The heat is removed once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[6]
References
Synthesis of 6-Phenylundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic pathways for 6-phenylundecane, a saturated hydrocarbon featuring a phenyl group attached to the sixth position of an undecane chain. The methodologies detailed herein are grounded in established organic chemistry principles and are intended to serve as a foundational resource for researchers engaged in the synthesis of this and structurally related molecules. This document outlines three distinct and viable synthetic routes, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways.
Synthesis Pathway 1: Friedel-Crafts Acylation and Clemmensen Reduction
This classic approach involves the acylation of benzene with undecanoyl chloride to form 1-phenylundecan-1-one, followed by the reduction of the keto group to a methylene group using the Clemmensen reduction. This two-step sequence is a reliable method for the preparation of alkylbenzenes.[1][2][3]
Overall Reaction:
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry benzene (10 equivalents, serving as both reactant and solvent).
-
Addition of Acyl Chloride: Undecanoyl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and placed in the dropping funnel. The solution is added dropwise to the stirred suspension of aluminum chloride in benzene at 0-5 °C (ice bath).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 2-4 hours to ensure the completion of the reaction.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 1-phenylundecan-1-one is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Clemmensen Reduction of 1-Phenylundecan-1-one
-
Preparation of Zinc Amalgam: Granulated zinc (10 equivalents) is amalgamated by stirring with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5 minutes. The aqueous solution is decanted, and the zinc amalgam is washed with water.
-
Reduction Reaction: The freshly prepared zinc amalgam, concentrated hydrochloric acid (20 equivalents), and 1-phenylundecan-1-one (1.0 equivalent) are placed in a round-bottom flask fitted with a reflux condenser. The mixture is heated under vigorous reflux for 4-6 hours.[2][5] Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Work-up: After cooling, the mixture is decanted from the excess zinc amalgam. The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |
| Friedel-Crafts Acylation | Benzene | Undecanoyl Chloride | 1-Phenylundecan-1-one | 75-85% | General Reaction |
| Clemmensen Reduction | 1-Phenylundecan-1-one | Zinc Amalgam/HCl | This compound | 60-80% | [1][2] |
Synthesis Pathway Diagram
Synthesis Pathway 2: Grignard Reaction and Hydrogenation
This pathway utilizes a Grignard reagent to form the carbon-carbon bond at the desired position. A pentyl Grignard reagent reacts with hexanal to form an alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to the final alkane.
Overall Reaction:
Experimental Protocol
Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. Magnesium turnings (1.1 equivalents) and a small crystal of iodine (as an initiator) are placed in the flask.[6]
-
Formation of Grignard Reagent: A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
Step 2: Reaction of Grignard Reagent with Hexanal
-
Addition of Aldehyde: The freshly prepared pentylmagnesium bromide solution is cooled in an ice bath. A solution of hexanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction and Quenching: After the addition, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Step 3: Dehydration of 6-Phenylundecan-6-ol
-
Acid-Catalyzed Dehydration: The crude 6-phenylundecan-6-ol obtained from the work-up of the previous step is dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: Once the theoretical amount of water is collected, the reaction is cooled. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 6-phenylundecene.
Step 4: Catalytic Hydrogenation of 6-Phenylundecene
-
Hydrogenation Setup: The crude 6-phenylundecene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The vessel is connected to a hydrogen source, and the mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to give this compound. Purification can be performed by vacuum distillation or column chromatography.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |
| Grignard Formation | 1-Bromopentane | Mg | Pentylmagnesium Bromide | >90% (in situ) | [6] |
| Grignard Addition | Pentylmagnesium Bromide | Hexanal | 6-Phenylundecan-6-ol | 70-85% | [7] |
| Dehydration | 6-Phenylundecan-6-ol | Acid catalyst | 6-Phenylundecene | 80-90% | General Reaction |
| Hydrogenation | 6-Phenylundecene | H₂ / Pd/C | This compound | >95% | General Reaction |
Synthesis Pathway Diagram
1-Bromopentane + PPh₃ -> Pentyltriphenylphosphonium Bromide Pentyltriphenylphosphonium Bromide + Base -> Phosphorus Ylide Phosphorus Ylide + Benzaldehyde -> 1-Phenylhex-1-ene -> 1-Phenylhexane
Conclusion
The synthesis of this compound can be approached through several reliable and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Friedel-Crafts acylation followed by Clemmensen reduction offers a direct and efficient route. The Grignard reaction provides a versatile method for constructing the carbon skeleton, while the Wittig reaction allows for precise placement of the phenyl group via an alkene intermediate. Each of these pathways can be optimized to achieve high yields of the target molecule.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
The Elusive Natural Origins of 6-Phenylundecane: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylundecane is a substituted aromatic hydrocarbon with a C17H28 molecular formula. While its chemical properties are documented, its natural origins remain largely uncharacterized in publicly accessible scientific literature. This technical guide addresses the current state of knowledge regarding the natural sources and occurrence of this compound, highlighting a significant gap in the scientific record. Extensive searches of chemical databases and scientific publications have yielded no specific evidence of its isolation from plants, fungi, bacteria, insects, or marine organisms. This document summarizes the absence of data and outlines general methodologies that could be applied should this compound be discovered in a natural source in the future.
Natural Occurrence: An Apparent Absence of Evidence
Despite its defined chemical structure, there is a conspicuous lack of scientific literature detailing the natural occurrence of this compound. Database searches for this compound do not point to any specific biological source. While phenylalkanes as a class are found in nature, typically in plant essential oils and waxes, this compound has not been identified as a constituent of any specific natural extract.
This absence of data precludes the creation of a table summarizing its quantitative occurrence in various natural matrices, as no such data has been published.
Hypothetical Experimental Protocols for Future Discovery
Should this compound be hypothesized to exist in a natural source, its isolation and identification would follow established protocols for the analysis of secondary metabolites. The following methodologies represent a standard approach that would be adapted based on the specific characteristics of the source material.
General Extraction and Isolation Workflow
A logical workflow for the isolation and identification of this compound from a hypothetical natural source is depicted below. This workflow is generalized and would require optimization at each step.
Figure 1. A generalized workflow for the extraction, isolation, and identification of this compound from a hypothetical natural source.
Detailed Methodologies
1. Extraction of Lipophilic Compounds:
-
Objective: To extract non-polar compounds, including potential phenylalkanes, from the source material.
-
Protocol:
-
The dried and powdered source material (e.g., 100 g) would be subjected to Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or dichloromethane for 6-8 hours.
-
The solvent would then be evaporated under reduced pressure using a rotary evaporator to yield a crude lipophilic extract.
-
2. Chromatographic Fractionation:
-
Objective: To separate the complex crude extract into simpler fractions to facilitate the isolation of individual compounds.
-
Protocol:
-
The crude extract would be adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column would be eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fractions would be collected and monitored by thin-layer chromatography (TLC).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To identify and quantify the volatile components within the fractions.
-
Protocol:
-
An aliquot of each fraction would be analyzed by GC-MS.
-
The gas chromatograph would be equipped with a non-polar capillary column (e.g., DB-5ms).
-
The temperature program would be optimized to separate compounds with a wide range of boiling points.
-
The mass spectrometer would be operated in electron ionization (EI) mode.
-
Identification of this compound would be based on the comparison of its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the isolated compound.
-
Protocol:
-
The purified compound would be dissolved in a deuterated solvent (e.g., CDCl3).
-
¹H and ¹³C NMR spectra would be acquired.
-
The chemical shifts, coupling constants, and integration of the signals would be used to elucidate the structure and confirm the identity as this compound.
-
Signaling Pathways and Biological Activities
Currently, there is no information available in the scientific literature regarding any signaling pathways or biological activities associated with this compound. Therefore, no diagrams of signaling pathways can be provided.
Conclusion
The natural occurrence of this compound remains an open question. The absence of its identification from any natural source to date suggests that it may be a rare natural product or, more likely, a compound that is primarily of synthetic origin. The experimental protocols detailed in this guide provide a roadmap for researchers who may seek to investigate the potential natural origins of this and other similar phenylalkanes. Future discovery of this compound in a natural context would be a noteworthy finding and would warrant further investigation into its biosynthesis and ecological role.
Toxicological Profile of 6-Phenylundecane: A Technical Guide for Researchers
Introduction
6-Phenylundecane is an alkylbenzene, a class of organic compounds characterized by a phenyl group attached to an alkyl chain. Its specific toxicological properties have not been extensively studied. However, understanding its potential for toxicity is crucial for risk assessment in various applications, including its potential use in drug development and other industries. This document summarizes the available information on this compound and provides a guide to its potential toxicological profile based on related chemical structures.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈ | PubChem |
| Molecular Weight | 232.4 g/mol | PubChem |
| CAS Number | 4537-14-8 | ChemicalBook |
| Appearance | Not specified (likely a liquid) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Expected to be low in water | - |
Predicted Toxicological Profile
Due to the lack of specific data for this compound, its toxicological profile is inferred from data on long-chain alkylbenzenes and the known hazards of benzene.
Acute Toxicity
Long-chain alkylbenzenes generally exhibit low acute toxicity. However, direct contact may cause mild to moderate skin and eye irritation.
Chronic Toxicity and Carcinogenicity
The chronic toxicity of this compound is unknown. A primary concern for any alkylbenzene is the potential for metabolic activation of the benzene ring. Benzene itself is a known human carcinogen, primarily targeting hematopoietic tissue and causing leukemia.[1] The metabolic pathways of benzene involve the formation of reactive metabolites that can lead to DNA damage.[1] It is plausible that this compound could undergo similar metabolic activation, although the long alkyl chain may influence the rate and site of metabolism.
Proposed Toxicological Assessment Strategy
A comprehensive toxicological assessment of this compound would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed.
In Vitro Studies
-
Cytotoxicity: Initial screening using cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) to determine the concentration range for further testing.
-
Genotoxicity: A battery of tests is recommended, including:
-
Ames test (bacterial reverse mutation assay) to assess point mutations.
-
In vitro micronucleus test in mammalian cells to evaluate chromosomal damage.
-
In vitro chromosomal aberration test in mammalian cells.
-
-
Metabolism Studies: Using liver microsomes to identify potential metabolites and assess the rate of metabolism.
In Vivo Studies (if warranted by in vitro results or exposure potential)
-
Acute Oral Toxicity (e.g., OECD TG 423): To determine the acute toxic class of the substance.
-
Repeated Dose Toxicity (e.g., OECD TG 407): A 28-day oral study in rodents to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Developmental and Reproductive Toxicity (DART): To assess effects on fertility and embryonic development.
The following diagram illustrates a general workflow for the toxicological assessment of a novel chemical like this compound.
Potential Signaling Pathways of Interest
Based on the toxicology of benzene, a key area of investigation for this compound would be its potential to induce oxidative stress and subsequent cellular damage. The metabolism of the benzene ring can lead to the formation of reactive oxygen species (ROS).
The diagram below illustrates a hypothetical signaling pathway that could be activated by metabolites of this compound, leading to oxidative stress and inflammatory responses.
References
Environmental Fate of 6-Phenylundecane: A Technical Whitepaper
Introduction
6-Phenylundecane is an aromatic hydrocarbon belonging to the class of linear alkylbenzenes. Its structure, consisting of a benzene ring attached to the sixth position of an undecane chain, suggests a hydrophobic nature. Understanding the environmental fate of such compounds is crucial for assessing their potential persistence, bioaccumulation, and toxicity in various environmental compartments. This guide synthesizes the expected behavior of this compound concerning biodegradation, hydrolysis, photolysis, and sorption.
Predicted Environmental Fate and Transport
The environmental distribution of this compound will be governed by its physicochemical properties, which can be inferred from related compounds. Due to its expected low water solubility and moderate to high octanol-water partition coefficient (Kow), this compound is likely to partition from water to organic matter in soil and sediment.
Biodegradation
Biodegradation is anticipated to be the primary degradation pathway for this compound in the environment. Studies on similar phenylalkanes have demonstrated that microorganisms, particularly bacteria and some fungi, can metabolize these compounds.
The biodegradation of linear alkylbenzenes typically initiates with the oxidation of the alkyl chain, often at the terminal methyl group or sub-terminal methylene groups. This is followed by β-oxidation, progressively shortening the alkyl chain. The benzene ring is generally degraded later in the pathway. For instance, Nocardia strains have been shown to utilize 3-phenyldodecane, a structural isomer of this compound, as a sole carbon and energy source.[1][2] The degradation of phenylalkanes by some yeasts, such as Candida maltosa, has also been reported.
The position of the phenyl group on the alkyl chain can influence the rate of biodegradation. Generally, isomers with the phenyl group closer to the end of the alkyl chain (external isomers) tend to biodegrade faster than those with the phenyl group in a more central position (internal isomers). As this compound is an internal isomer, it may exhibit slower biodegradation rates compared to terminal phenylalkanes.
Table 1: General Biodegradation Data for Related Compounds (Linear Alkylbenzenes)
| Compound Class | Environment | Half-life (t½) | Reference |
| Linear Alkylbenzenes (LABs) | Water | Days to weeks | [3] |
| Linear Alkylbenzenes (LABs) | Soil/Sediment | Weeks to months | [4] |
Note: These are generalized ranges, and actual rates depend on various environmental factors.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Phenylalkanes, including this compound, lack hydrolyzable functional groups. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH and temperature conditions.[5]
Photolysis
Direct photolysis, the degradation of a molecule by direct absorption of light, of this compound is expected to be limited. While the benzene ring absorbs UV light, the wavelengths at which it absorbs are largely filtered out by the upper atmosphere and are not prevalent in surface waters.
Indirect photolysis, mediated by photosensitizers present in natural waters (e.g., humic acids, nitrate), could contribute to the degradation of this compound. These sensitizers can generate reactive oxygen species, such as hydroxyl radicals, which can then react with and degrade the compound. Studies on the photocatalytic degradation of linear alkylbenzene sulfonates (LAS) using catalysts like TiO2 have shown effective degradation, suggesting that oxidative processes can break down the molecular structure.[6][7][8][9][10]
Sorption
Given its hydrophobic nature, this compound is expected to exhibit significant sorption to soil organic carbon and sediment. This partitioning behavior will reduce its concentration in the aqueous phase, thereby decreasing its bioavailability for microbial degradation and its potential for transport in surface and groundwater. The sorption of linear alkylbenzenes is influenced by the organic carbon content of the soil or sediment.[11]
Table 2: Predicted Physicochemical Properties and Sorption Behavior of this compound
| Property | Predicted Value/Behavior | Rationale/Reference |
| Water Solubility | Low | Inferred from other LABs[12] |
| Log Kow | High | Inferred from other LABs |
| Sorption to Soil/Sediment | High | Inferred from LAS and LABs[11][13] |
Experimental Protocols for Environmental Fate Assessment
The following outlines a general experimental protocol for assessing the biodegradation of a hydrophobic compound like this compound in an aqueous environment, based on established OECD guidelines (e.g., OECD 309).[14][15]
Objective: To determine the rate and extent of primary and ultimate biodegradation of this compound in a simulated surface water environment.
Materials:
-
This compound (analytical grade)
-
Radiolabeled 14C-6-phenylundecane (if mineralization is to be measured)
-
Natural surface water (as a source of microorganisms)
-
Mineral salts medium
-
CO2-free air
-
Scintillation cocktail
-
Organic solvents (e.g., hexane, acetone) for extraction
Methodology:
-
Test System Preparation:
-
Set up biometer flasks or similar vessels that allow for the trapping of evolved CO2.
-
Add a known volume of natural surface water and mineral salts medium to each flask.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible, low-toxicity solvent.
-
-
Incubation:
-
Spike the test systems with this compound to achieve a final concentration relevant to expected environmental concentrations.
-
Include control flasks:
-
Sterile controls (e.g., autoclaved or poisoned with HgCl2) to assess abiotic degradation.
-
Blank controls (without the test substance) to measure background microbial activity.
-
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with gentle agitation.
-
Continuously flush the flasks with CO2-free air, passing the effluent gas through a trapping solution (e.g., NaOH or Ba(OH)2) to capture evolved 14CO2.
-
-
Sampling and Analysis:
-
At regular intervals, sacrifice replicate flasks.
-
Primary Biodegradation:
-
Extract the aqueous phase with an appropriate organic solvent.
-
Analyze the extract for the concentration of the parent compound using a suitable analytical technique (e.g., GC-MS).
-
-
Ultimate Biodegradation (Mineralization):
-
Analyze the CO2 trapping solution for 14CO2 using liquid scintillation counting.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining over time to determine the primary biodegradation rate and half-life.
-
Calculate the cumulative percentage of theoretical 14CO2 evolved to determine the extent of mineralization.
-
Visualizations
The following diagrams illustrate the conceptual environmental fate of this compound and a typical experimental workflow.
Caption: Conceptual diagram of the environmental fate pathways for this compound.
Caption: General experimental workflow for assessing the biodegradation of this compound.
References
- 1. The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. labsaco.com [labsaco.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. scialert.net [scialert.net]
- 8. [PDF] PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Factors Affecting the Degradation of Linear Alkylbenzene Sulfonate by TiO 2 Assisted Photocatalysis and Its Kinetics | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linear alkylbenzene - Wikipedia [en.wikipedia.org]
- 13. cleaninginstitute.org [cleaninginstitute.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
The Elusive Biomarker: An Inquiry into 6-Phenylundecane
A comprehensive search of available scientific literature and databases reveals a significant lack of evidence to support the role of 6-phenylundecane as a potential biomarker for any known disease or physiological condition. Despite its defined chemical structure, there is a notable absence of research investigating its biological activity, its presence in biological systems, or any correlation with pathological states.
This technical overview addresses the current void in scientific knowledge regarding this compound in a biomedical context. For researchers, scientists, and drug development professionals, the key takeaway is that, at present, this compound is not a recognized or even a proposed biomarker. Consequently, the foundational data required for a detailed technical guide—quantitative measurements in biological samples, established experimental protocols for its detection, and its involvement in signaling pathways—are not available.
State of Scientific Literature
Our investigation into the potential of this compound as a biomarker involved a systematic search of chemical and biomedical databases. The search yielded basic chemical and physical properties of the compound, but no studies linking it to any biological function or disease process. The concept of a biomarker is predicated on its ability to be an indicator of a particular disease state or other physiological condition. This requires extensive research to establish a correlation between the presence or concentration of the substance and a specific outcome. In the case of this compound, this foundational research appears to be absent from the public domain.
Absence of Quantitative Data
A critical component of any biomarker's utility is the ability to quantify its levels in easily accessible biological samples, such as blood, urine, or tissue. Our search for quantitative data on this compound concentrations in any biological matrix yielded no results. Therefore, it is not possible to provide a summary of quantitative data, as no such data has been published.
Lack of Established Experimental Protocols
Consistent and reproducible detection methods are paramount for biomarker validation. While general analytical techniques for identifying organic compounds in biological samples exist, no specific protocols tailored to the extraction, detection, and quantification of this compound have been described in the scientific literature. This indicates that the compound has not been a target of interest in biomedical research to date.
To illustrate a generalized workflow for the identification of a hypothetical novel small molecule biomarker, the following diagram is provided. This represents a standard approach that would need to be adapted and validated specifically for this compound if future research were to suggest its potential as a biomarker.
Figure 1. A generalized workflow for the discovery and validation of a small molecule biomarker.
No Known Signaling Pathway Involvement
Similarly, there is no information available to suggest the involvement of this compound in any biological signaling pathways. Understanding the mechanism of action and the physiological pathways a molecule interacts with is crucial for its development as a biomarker or a therapeutic target. The absence of such data for this compound means that no signaling pathway diagrams can be generated.
Conclusion
A Technical Guide to the Solubility of 6-Phenylundecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 6-phenylundecane, a nonpolar aromatic hydrocarbon. Given the scarcity of specific quantitative solubility data for this compound in public literature, this document focuses on the theoretical principles governing its solubility, qualitative expectations in various organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound and similar long-chain alkylbenzenes in their own laboratory settings.
Theoretical Framework for Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] this compound is an alkylbenzene, a class of compounds characterized by a nonpolar alkyl chain attached to a benzene ring.[2]
Molecular Structure and Polarity of this compound:
-
Nonpolar Alkyl Chain: The undecane chain is a long, nonpolar hydrocarbon tail, dominated by London dispersion forces.
-
Aromatic Ring: The phenyl group is also nonpolar, though it can participate in pi-stacking interactions.
-
Overall Polarity: The combination of these two features renders this compound a highly nonpolar molecule with a high octanol-water partition coefficient (XlogP of 7.4), indicating its strong preference for nonpolar environments.[3]
Based on these characteristics, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water.
Expected Solubility in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene | High | Similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[1] |
| Slightly Polar | Diethyl Ether | Moderate to High | The nonpolar character of the ether's alkyl chains can accommodate the nonpolar solute. |
| Polar Aprotic | Acetone, DMSO | Low to Moderate | The strong dipole-dipole interactions of the solvent molecules are not easily overcome by the weaker forces from the nonpolar solute.[4] |
| Polar Protic | Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of the solvent would be disrupted by the nonpolar solute with little energetic gain.[5] |
Experimental Protocol for Solubility Determination
The following section outlines a detailed, generalized methodology for determining the solubility of this compound in an organic solvent of interest. The shake-flask method followed by quantitative analysis is a widely accepted and robust technique.[6]
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., hexane, toluene)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Analyze the standard solutions using a suitable analytical method (GC-FID or HPLC-UV) to generate a calibration curve.
-
Analyze the diluted sample under the same conditions.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.
-
Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
The logical relationship between solvent polarity and the solubility of a nonpolar compound like this compound is visualized below.
Caption: Solvent polarity and solubility relationship.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure strongly indicates high solubility in nonpolar solvents and poor solubility in polar solvents. For researchers and professionals in drug development, understanding these principles is crucial for tasks such as reaction chemistry, purification, and formulation. The experimental protocol provided in this guide offers a robust framework for determining the precise solubility of this compound in any organic solvent of interest, enabling informed decisions in a laboratory setting.
References
Spectroscopic Profile of 6-Phenylundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic hydrocarbon 6-phenylundecane. Due to the limited availability of public experimental spectra, this document combines reported data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Quantitative Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (C₁₇H₂₈, Molecular Weight: 232.4 g/mol ).[1]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.35 | Multiplet | 2H | meta-Protons (aromatic) |
| ~ 7.15 - 7.25 | Multiplet | 3H | ortho-, para-Protons (aromatic) |
| ~ 2.60 | Sextet | 1H | Methine proton (C6-H) |
| ~ 1.60 | Multiplet | 4H | Methylene protons (C5-H₂, C7-H₂) |
| ~ 1.20 - 1.40 | Multiplet | 12H | Methylene protons (C2-H₂, C3-H₂, C4-H₂, C8-H₂, C9-H₂, C10-H₂) |
| ~ 0.88 | Triplet | 6H | Methyl protons (C1-H₃, C11-H₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary aromatic carbon (Cipso) |
| ~ 128.5 | meta-Aromatic carbons (CH) |
| ~ 126.5 | ortho-Aromatic carbons (CH) |
| ~ 125.5 | para-Aromatic carbon (CH) |
| ~ 45 | Methine carbon (C6) |
| ~ 35 | Methylene carbons (C5, C7) |
| ~ 32 | Methylene carbons |
| ~ 29 | Methylene carbons |
| ~ 22.5 | Methylene carbons |
| ~ 14 | Methyl carbons (C1, C11) |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | Aromatic C-H stretch |
| 2955 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C ring stretching |
| 750 - 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 232 | Moderate | Molecular Ion [M]⁺ |
| 161 | High | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 105 | High | Tropylium ion [C₇H₇]⁺ |
| 91 | Base Peak | Benzyl cation [C₆H₅CH₂]⁺ |
| 77 | Moderate | Phenyl cation [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge (m/z) ratio.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of 6-Phenylundecane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 6-phenylundecane using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals who require accurate quantification of this alkylbenzene in various sample matrices. The methodology covers sample preparation, GC-MS parameters, and data analysis. All quantitative data is presented in a clear, tabular format, and a detailed experimental workflow is provided.
Introduction
This compound is a substituted aromatic hydrocarbon with a phenyl group attached to the sixth position of an undecane chain. As with other alkylbenzenes, it can be found in complex hydrocarbon mixtures and may be of interest in environmental analysis, petroleum product characterization, and as a potential biomarker or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of such compounds due to its high chromatographic resolution and the structural information provided by mass spectrometry.[1] This application note provides a comprehensive protocol for the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (GC grade or higher), Dichloromethane (GC grade or higher)
-
Standards: this compound (≥98% purity), 4-Bromodiphenyl ether (Internal Standard, ≥98% purity)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Solid Phase Extraction (SPE) Cartridges: Silica-based cartridges (if sample cleanup is required)
Sample Preparation
A critical step for accurate quantification is the proper preparation of the sample. The following protocol outlines a general liquid-liquid extraction (LLE) procedure. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.
-
Solvent Selection: Use volatile organic solvents such as hexane or dichloromethane. Avoid the use of water, strong acids, or strong bases.
-
Liquid-Liquid Extraction (for liquid samples):
-
To 10 mL of the aqueous sample, add 5 mL of hexane.
-
Vortex the mixture for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Repeat the extraction with a fresh 5 mL of hexane and combine the organic layers.
-
Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.
-
-
Internal Standard Spiking: Spike all samples, calibration standards, and blanks with the internal standard (4-bromodiphenyl ether) to a final concentration of 1 µg/mL.
-
Filtration: Ensure samples are free from particulate matter by passing them through a 0.22 µm PTFE syringe filter before injection.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard benchtop GC-MS system.
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet in splitless mode.
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Acquisition and Quantification
For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity. The ions to be monitored are chosen based on the mass spectrum of this compound and the internal standard.
-
Quantification Ion for this compound: m/z 91 (Tropylium ion, characteristic for alkylbenzenes)
-
Confirmation Ions for this compound: m/z 105, 246 (Molecular Ion)
-
Quantification Ion for 4-Bromodiphenyl ether (Internal Standard): m/z 248 (Molecular Ion)
-
Confirmation Ions for 4-Bromodiphenyl ether (Internal Standard): m/z 141, 167
A multi-point calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data
The following table summarizes the expected quantitative performance of this method.
| Parameter | This compound | 4-Bromodiphenyl ether (ISTD) |
| Retention Time (min) | ~12.5 | ~14.2 |
| Quantification Ion (m/z) | 91 | 248 |
| Confirmation Ions (m/z) | 105, 246 | 141, 167 |
| Calibration Range (µg/mL) | 0.1 - 20 | - |
| Correlation Coefficient (r²) | >0.995 | - |
| Limit of Detection (LOD) (µg/mL) | 0.05 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | - |
| Precision (%RSD, n=6) | < 10% | - |
| Accuracy (% Recovery) | 90 - 110% | - |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Analysis of 6-Phenylundecane in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Phenylundecane is a long-chain alkylbenzene that can be found in the environment due to its use in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are common ingredients in detergents.[1] Monitoring the concentration of this compound in soil is crucial for environmental assessment and understanding the fate and transport of these compounds. This document provides detailed protocols for the sample preparation and analysis of this compound in soil matrices using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following tables summarize representative recovery data for compounds structurally similar to this compound using various extraction techniques. This data is provided to offer an expected range of performance for the described methods.
Table 1: Representative Recovery of Polycyclic Aromatic Hydrocarbons (PAHs) from Soil using Pressurized Liquid Extraction (PLE)
| Compound | Spiked Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Naphthalene | 50 | 92.3 | 5.1 |
| Acenaphthene | 50 | 95.1 | 4.8 |
| Fluorene | 50 | 96.2 | 4.5 |
| Phenanthrene | 50 | 97.8 | 4.2 |
| Anthracene | 50 | 97.5 | 4.3 |
| Fluoranthene | 50 | 98.9 | 3.9 |
| Pyrene | 50 | 99.1 | 3.8 |
| Benzo[a]anthracene | 50 | 98.5 | 4.0 |
| Chrysene | 50 | 98.7 | 3.9 |
Note: Data is representative of PAHs and not specific to this compound. Actual recoveries for this compound may vary.
Table 2: Representative Recovery of Chlorobenzenes from Soil using Ultrasonic-Assisted Extraction (UAE)
| Compound | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1,2,3-Trichlorobenzene | 100 | 98 | 5.5 |
| 1,2,3,4-Tetrachlorobenzene | 100 | 93 | 6.1 |
| Hexachlorobenzene | 100 | 105 | 4.8 |
| 1-Chloro-4-nitrobenzene | 100 | 95 | 6.8 |
Note: Data is for chlorobenzenes and serves as a reference for the efficiency of the ultrasonic extraction method for hydrophobic organic compounds.[2] Recoveries for this compound should be independently validated.
Experimental Protocols
This section provides detailed methodologies for the extraction, cleanup, and analysis of this compound in soil samples.
Protocol 1: Sample Preparation using Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an efficient method for extracting organic pollutants from solid matrices.
Materials and Reagents:
-
Soil sample, air-dried and sieved (<2 mm)
-
Diatomaceous earth or clean sand
-
Dichloromethane (DCM), HPLC grade
-
Acetone, HPLC grade
-
Sodium sulfate, anhydrous, granular
-
Silica gel (70-230 mesh), activated at 130°C for 16 hours
-
Glass fiber filters
-
PLE instrument and extraction cells (e.g., 34 mL)
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Cell Preparation: Place a glass fiber filter at the bottom of the PLE extraction cell.
-
Sample Packing: Mix 10 g of the homogenized soil sample with 5 g of diatomaceous earth. Load the mixture into the extraction cell. Fill the remaining void space in the cell with diatomaceous earth or clean sand.
-
Extraction Parameters:
-
Solvent: Dichloromethane:Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
Flush volume: 60% of cell volume
-
Purge time: 120 seconds
-
-
Extract Collection: Collect the extract in a clean collection vial.
-
Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
Cleanup (Silica Gel Chromatography):
-
Prepare a small glass column packed with 5 g of activated silica gel, topped with 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 20 mL of dichloromethane.
-
Load the concentrated extract onto the column.
-
Elute the column with 50 mL of dichloromethane.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Final Preparation: Transfer the final extract into a GC vial for analysis.
Protocol 2: Sample Preparation using Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a faster alternative to traditional Soxhlet extraction.
Materials and Reagents:
-
Soil sample, air-dried and sieved (<2 mm)
-
Hexane, HPLC grade
-
Acetone, HPLC grade
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
-
Cleanup materials as described in Protocol 1.
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a hexane:acetone (1:1, v/v) mixture.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Extract Collection: Carefully decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 1.2-1.4) two more times with fresh solvent, combining the supernatants.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or nitrogen evaporator.
-
Cleanup: Perform the cleanup step as described in Protocol 1 (step 6).
-
Final Preparation: Adjust the final volume to 1 mL and transfer to a GC vial.
Protocol 3: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
GC-MS Parameters:
-
Injector:
-
Mode: Splitless
-
Temperature: 280°C
-
Injection volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C, hold for 0 minutes
-
Ramp 2: 8°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI)
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Ions to monitor for this compound: m/z 91, 92, 105[3]
-
Quantifier ion: m/z 91
-
Qualifier ions: m/z 92, 105
-
-
Quantification: Create a multi-point calibration curve using this compound standard solutions of known concentrations. The concentration of this compound in the soil samples can be calculated based on the calibration curve. An internal standard, such as deuterated anthracene or another non-native long-chain alkylbenzene, should be used to correct for variations in extraction efficiency and instrument response.
Mandatory Visualization
Caption: Workflow for this compound analysis in soil.
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasonic-assisted water extraction and solvent bar microextraction followed by gas chromatography-ion trap mass spectrometry for determination of chlorobenzenes in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for the Use of 6-Phenylundecane as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-phenylundecane as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is an alkylbenzene that is chemically stable and generally non-reactive, making it an excellent candidate for an internal standard in the analysis of various organic compounds. Its properties ensure it does not interfere with the analytes of interest and behaves consistently during sample preparation and analysis. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes. It helps to correct for variations in sample injection volume, detector response, and sample losses during preparation.
Key Applications
The primary application of this compound as an internal standard is in the quantitative analysis of semi-volatile organic compounds. Due to its chemical structure and boiling point, it is particularly well-suited for methods targeting:
-
Polycyclic Aromatic Hydrocarbons (PAHs): Its elution time is typically in the range of many common PAHs, making it an effective internal standard for their analysis in environmental samples.
-
Long-Chain Alkylbenzenes: In studies of environmental contamination, this compound can be used to quantify other alkylbenzenes.
-
Petroleum Hydrocarbons: It is a suitable internal standard for the analysis of hydrocarbon fractions in environmental and industrial samples.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₈ |
| Molecular Weight | 232.4 g/mol |
| Boiling Point | 323-325 °C |
| CAS Number | 4537-14-8 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of long-chain alkylbenzenes and PAHs and are applicable for the use of this compound as an internal standard.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or hexane) in a class A volumetric flask.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and bringing it to volume with the same solvent.
Sample Preparation (Example for Sediment Samples)
-
Extraction: Weigh approximately 10 g of the homogenized sediment sample into a beaker. Add a known amount of the this compound internal standard working solution. The amount added should result in a final concentration that is within the calibration range of the instrument. Extract the sample using an appropriate technique such as Soxhlet extraction or accelerated solvent extraction with a suitable solvent like dichloromethane.
-
Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica gel or alumina cartridges.
-
Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of semi-volatile organic compounds using this compound as an internal standard. These conditions are based on a standard method for long-chain alkylbenzenes and should be optimized for specific analytes and instrumentation.[1]
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | DB-5 fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/splitless with electronic pressure control |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 6 °C/min to 300 °C (hold 10 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Interface Temperature | 285 °C |
| Ion Source Temp. | 250 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-500 amu |
Data Presentation and Analysis
Quantitative analysis is performed by generating a calibration curve for each analyte of interest. The concentration of the analyte in the sample is calculated using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Example Calibration Data
The following table presents hypothetical calibration data for an analyte using this compound as the internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 10 | 15000 | 50000 | 0.30 |
| 25 | 37500 | 50000 | 0.75 |
| 50 | 75000 | 50000 | 1.50 |
| 100 | 150000 | 50000 | 3.00 |
| 200 | 300000 | 50000 | 6.00 |
Quantitative Results from a Spiked Sample
This table shows example results from a sediment sample spiked with a known concentration of an analyte and this compound as the internal standard.
| Analyte | Spiked Conc. (ng/g) | Measured Conc. (ng/g) | Recovery (%) | Retention Time (min) |
| This compound (IS) | 50 | - | - | 22.5 |
| Analyte X | 50 | 48.5 | 97 | 20.1 |
| Analyte Y | 50 | 51.0 | 102 | 25.3 |
Diagrams
Experimental Workflow
Caption: General experimental workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Calibration
Caption: Logical relationship in internal standard calibration for correcting matrix effects.
References
Application Note: Detection and Quantification of 6-Phenylundecane in Crude Oil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylundecane is a long-chain alkylbenzene (LAB) that can be present in crude oil and various petroleum products. The detection and quantification of specific LAB isomers like this compound are crucial for several reasons. In environmental science, these compounds serve as molecular markers for assessing petroleum contamination. In the petrochemical industry, understanding the composition of crude oil, including the distribution of aromatic hydrocarbons, is essential for optimizing refining processes. While not a direct therapeutic agent, the analytical methodologies for detecting such compounds in complex matrices are relevant to drug development professionals for understanding metabolic pathways of structurally related compounds and for the development of analytical techniques for impurity profiling.
This application note provides a detailed protocol for the detection and quantification of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The method involves the extraction of the aromatic fraction from the crude oil sample, followed by separation, identification, and quantification of this compound using GC-MS. The gas chromatograph separates the components of the aromatic fraction based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Quantitative Data Summary
| Crude Oil Sample ID | Source Location | This compound Concentration (µg/g of crude oil) |
| CO-001 | Arabian Light | 15.2 |
| CO-002 | Brent Blend | 8.5 |
| CO-003 | West Texas Intermediate | 12.8 |
| CO-004 | Nigerian Bonny Light | 6.3 |
Experimental Workflow
Caption: Experimental workflow for the detection of this compound.
Detailed Experimental Protocols
Sample Preparation: Extraction and Fractionation
Objective: To isolate the aromatic hydrocarbon fraction from the crude oil matrix.
Materials:
-
Crude oil sample
-
n-hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Activated silica gel (70-230 mesh)
-
Glass chromatography column (20 mm I.D. x 400 mm)
-
Glass wool
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vials for sample collection
Protocol:
-
Sample Homogenization: Ensure the crude oil sample is thoroughly homogenized by gentle shaking or stirring.
-
Dilution: Accurately weigh approximately 1 gram of the crude oil sample into a glass beaker and dissolve it in 20 mL of n-hexane.
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Prepare a slurry of activated silica gel in n-hexane and pour it into the column to achieve a packed bed height of approximately 20 cm.
-
Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add a 1 cm layer of anhydrous sodium sulfate to the top of the silica gel bed.
-
Pre-elute the column with 50 mL of n-hexane, ensuring the solvent level does not fall below the top of the sodium sulfate layer.
-
-
Fractionation:
-
Carefully load the diluted crude oil sample onto the top of the column.
-
Saturate Fraction Elution: Elute the column with 100 mL of n-hexane to remove the saturated hydrocarbons. Collect this fraction for potential further analysis, but it is not the primary focus for this protocol.
-
Aromatic Fraction Elution: Elute the column with 150 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to collect the aromatic fraction.
-
-
Concentration:
-
Concentrate the collected aromatic fraction to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 35°C.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
Objective: To separate, identify, and quantify this compound in the aromatic fraction.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (C17H28, MW: 232.4):
-
Quantifier ion: m/z 91 (tropylium ion, characteristic of alkylbenzenes).
-
Qualifier ions: m/z 105, 232 (molecular ion).
-
-
Calibration and Quantification
Objective: To establish a calibration curve for the accurate quantification of this compound.
Materials:
-
This compound standard (if commercially available; otherwise, a certified standard of a similar long-chain alkylbenzene can be used for semi-quantification).
-
Internal Standard (IS): e.g., 1-phenylnonane-d5 or another deuterated aromatic hydrocarbon not expected in the sample.
-
n-hexane (pesticide residue grade).
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (or a suitable surrogate) at a concentration of 1000 µg/mL in n-hexane.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard at 1000 µg/mL in n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.
-
Sample Analysis: Spike the prepared aromatic fraction of the crude oil sample with the same constant concentration of the internal standard before GC-MS analysis.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample extract from the calibration curve and the measured peak area ratio. Calculate the final concentration in the original crude oil sample by accounting for the initial sample weight and dilution factors.
Mass Spectral Fragmentation of this compound
The primary fragmentation pathway for long-chain alkylbenzenes under electron ionization is benzylic cleavage, leading to the formation of a stable tropylium ion at m/z 91.
Caption: Fragmentation of this compound in MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in crude oil samples. The combination of solvent extraction, silica gel fractionation, and GC-MS analysis offers a robust and reliable method for the selective determination of this long-chain alkylbenzene in a complex matrix. While the direct application to drug development is not immediate, the described analytical techniques are foundational for impurity profiling and metabolic studies of aromatic compounds.
Application Notes and Protocols for the Analytical Separation of Phenylundecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of phenylundecane isomers. Phenylundecane, a type of long-chain alkylbenzene, exists in several positional isomers (e.g., 2-phenylundecane, 3-phenylundecane, etc.), which can be challenging to separate due to their similar physicochemical properties. The methods outlined below are primarily based on gas chromatography (GC) and high-performance liquid chromatography (HPLC), leveraging specialized stationary phases to achieve optimal resolution.
Introduction
The accurate separation and quantification of phenylundecane isomers are critical in various fields, including environmental analysis, chemical manufacturing, and as intermediates in drug development. The position of the phenyl group on the undecane chain significantly influences the molecule's properties and reactivity. Therefore, robust analytical methods are required to differentiate and quantify these isomers. Gas chromatography, particularly with high-resolution capillary columns, and HPLC with phenyl-selective stationary phases are the most promising techniques for this purpose.[1]
Gas Chromatography (GC) Methods for Phenylundecane Isomer Separation
Gas chromatography is a powerful technique for separating volatile and semi-volatile hydrocarbon isomers. The choice of the stationary phase is paramount for achieving selectivity between positional isomers of phenylundecane.
Protocol 1: High-Resolution Capillary GC with a Mid-Polar Phenyl-Substituted Column
This protocol is suitable for the routine analysis and separation of a mixture of phenylundecane isomers. A 50% phenyl-substituted polysiloxane stationary phase provides a good balance of selectivity for aromatic compounds.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: 50% Phenyl-Polysiloxane (e.g., SLB-PAHms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector, 280°C, split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Detector:
-
FID: 300°C.
-
MS: Transfer line at 280°C, ion source at 230°C, electron ionization at 70 eV.
-
-
Sample Preparation: Dilute the phenylundecane isomer mixture in a suitable solvent such as hexane or dichloromethane to a final concentration of 10-100 µg/mL.
-
Injection Volume: 1 µL.
Data Presentation:
| Parameter | 2-Phenylundecane (Expected) | 3-Phenylundecane (Expected) | 4-Phenylundecane (Expected) | 5-Phenylundecane (Expected) | 6-Phenylundecane (Expected) |
| Retention Time (min) | Earlier Elution | ... | ... | ... | Later Elution |
| Resolution (Rs) | - | > 1.5 | > 1.5 | > 1.5 | > 1.5 |
Note: Actual retention times will vary depending on the specific instrument and conditions. The elution order is generally expected to follow the boiling points of the isomers, with more centrally-substituted isomers having slightly higher boiling points and thus longer retention times.
Protocol 2: Advanced GC Separation using a Liquid Crystalline Stationary Phase
For particularly challenging separations of closely eluting phenylundecane isomers, a liquid crystalline stationary phase can offer superior selectivity based on molecular shape.[1][2]
Experimental Protocol:
-
Instrumentation: As per Protocol 1.
-
Column: Smectic liquid crystalline polysiloxane column (e.g., from a specialized vendor), dimensions similar to Protocol 1.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector: 290°C, split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 3°C/min to 250°C.
-
Hold: 15 minutes at 250°C.
-
-
Detector: As per Protocol 1.
-
Sample Preparation: As per Protocol 1.
-
Injection Volume: 1 µL.
Data Presentation:
| Parameter | 2-Phenylundecane (Expected) | 3-Phenylundecane (Expected) | 4-Phenylundecane (Expected) | 5-Phenylundecane (Expected) | This compound (Expected) |
| Retention Time (min) | Varies based on molecular geometry | ... | ... | ... | Varies based on molecular geometry |
| Resolution (Rs) | - | > 2.0 | > 2.0 | > 2.0 | > 2.0 |
Note: Liquid crystalline phases separate based on the length-to-breadth ratio of the molecule. This can alter the elution order compared to standard phases.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC, particularly in reversed-phase mode, can also be a viable option for the separation of phenylundecane isomers, especially when derivatization for GC is not desirable. Phenyl-based stationary phases are highly recommended due to their ability to engage in π-π interactions with the aromatic ring of the analytes.
Protocol 3: Reversed-Phase HPLC with a Phenyl-Hexyl Stationary Phase
This protocol provides a general-purpose method for the separation of phenylundecane isomers.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition to a concentration of 0.1-1 mg/mL.
-
Injection Volume: 10 µL.
Data Presentation:
| Parameter | 2-Phenylundecane (Expected) | 3-Phenylundecane (Expected) | 4-Phenylundecane (Expected) | 5-Phenylundecane (Expected) | This compound (Expected) |
| Retention Time (min) | Later Elution | ... | ... | ... | Earlier Elution |
| Resolution (Rs) | - | > 1.5 | > 1.5 | > 1.5 | > 1.5 |
Note: In reversed-phase HPLC, isomers with the phenyl group towards the end of the alkyl chain (e.g., 2-phenylundecane) are generally more hydrophobic and will be retained longer.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the separation of phenylundecane isomers and the logical relationship of the analytical techniques.
Caption: General experimental workflow for the separation of phenylundecane isomers.
Caption: Logical relationship of analytical method development for isomer separation.
References
Application Note and Protocol for the Extraction of 6-Phenylundecane from Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenylundecane is a semi-volatile organic compound whose presence in water sources can be of environmental and toxicological concern. Accurate quantification of this compound in aqueous matrices is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the extraction of this compound from water samples, primarily focusing on Solid-Phase Extraction (SPE), a widely used, efficient, and "green" analytical chemistry technique. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound is not extensively published, this protocol is based on established methods for similar analytes, such as polycyclic aromatic hydrocarbons (PAHs).
Data Presentation: Comparison of Extraction Methods for Similar Analytes
The selection of an extraction method depends on factors such as sample volume, required sensitivity, and available instrumentation. Below is a summary of typical performance data for various extraction techniques used for non-polar, semi-volatile organic compounds in water.
| Extraction Technique | Sorbent/Solvent | Typical Sample Volume | Recovery Rate | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Key Advantages |
| Solid-Phase Extraction (SPE) | C18 (Octadecyl silica) | 50 mL - 1 L | 72-134%[1] | 4.8 - 35.9 ng/L[1] | < 15%[1] | High analyte concentration, good for trace analysis. |
| Microextraction by Packed Sorbent (MEPS) | C18, C8 | 2 mL | 70-117%[1] | 0.8 - 8.2 ng/L[1] | < 14%[1] | Miniaturized, low solvent and sample volume, automatable.[1][2] |
| Solid-Phase Microextraction (SPME) | PDMS, Polyacrylate | 1 - 40 mL | Lower than SPE/MEPS[2] | Analyte dependent | 5.1 - 6.3%[3] | Solvent-free, simple, integrates sampling and extraction.[2] |
| Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane | 100 mL - 1 L | Analyte dependent | Analyte dependent | Variable | Well-established, no specialized cartridges needed. |
Experimental Protocol: Solid-Phase Extraction (SPE) Coupled with GC-MS Analysis
This protocol details the steps for extracting this compound from a water sample using C18 SPE cartridges followed by GC-MS analysis.
1. Materials and Reagents
-
SPE Cartridges: C18 (Octadecyl-bonded silica), 500 mg, 6 mL
-
Solvents (HPLC or GC grade): Dichloromethane, Methanol, Ethyl Acetate
-
Reagents: Deionized water, Nitrogen gas (high purity)
-
Glassware: 1 L amber glass bottles (for sample collection), graduated cylinders, conical centrifuge tubes (15 mL), vials for GC autosampler.
-
Internal Standard/Surrogate Stock Solution: A solution of a compound with similar chemical properties to this compound but not expected in the sample (e.g., deuterated PAHs like naphthalene-d8 or anthracene-d10).
-
This compound Standard: For calibration curve preparation.
2. Instrumentation
-
SPE Vacuum Manifold
-
Solvent Evaporation System (e.g., nitrogen evaporator with a water bath)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Vortex Mixer
3. Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles to minimize photodegradation.
-
If immediate extraction is not possible, store the samples at 4°C and analyze within 7 days.
-
Before extraction, allow the samples to equilibrate to room temperature.
4. SPE Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of ethyl acetate, 5 mL of dichloromethane, and 10 mL of methanol. Do not allow the cartridges to go dry after this step.
-
Equilibrate the cartridges with 10 mL of deionized water.
-
-
Sample Loading:
-
Spike the water sample (e.g., 500 mL) with a known amount of the internal standard/surrogate solution.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 20-30 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained analytes by passing 5-10 mL of dichloromethane through the cartridge. Collect the eluate.
-
A second elution with a different solvent like ethyl acetate can be performed to ensure complete recovery.
-
5. Sample Concentration
-
Transfer the collected eluate to a conical tube.
-
Concentrate the sample to a final volume of approximately 1 mL using a gentle stream of nitrogen in a water bath set to 30-35°C.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
6. GC-MS Analysis
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions (Typical):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.[4]
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 290°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.
-
7. Quantification
-
Prepare a calibration curve using standard solutions of this compound at various concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve, using the internal standard to correct for any variations in extraction efficiency and instrument response.
Mandatory Visualization
Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound from water samples.
References
- 1. Determination of polycyclic aromatic hydrocarbons in water samples using online microextraction by packed sorbent coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Phenylundecane as an Environmental Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenylundecane is a member of the linear alkylbenzene (LAB) family of chemical compounds. LABs are widely used in the production of linear alkylbenzene sulfonates (LAS), a primary ingredient in synthetic detergents. Due to incomplete sulfonation during the manufacturing process and the subsequent discharge of wastewater, LABs, including this compound, are introduced into the environment. Their persistence and hydrophobicity make them effective tracers for sewage and wastewater contamination in various environmental compartments, including sediments, soils, and water bodies. The isomeric distribution of LABs can provide valuable information on the source, transport, and degradation of sewage-derived contaminants.
Applications in Environmental Studies
The primary application of this compound and other LABs in environmental studies is as a molecular marker for domestic and industrial wastewater. Key applications include:
-
Sewage Plume Tracking: The presence and concentration of this compound can be used to identify and map the extent of sewage plumes in aquatic environments.
-
Source Apportionment: The relative abundance of different LAB isomers, including the position of the phenyl group on the alkyl chain, can help distinguish between different sources of wastewater contamination.
-
Sedimentation and Transport Studies: Due to their particle-reactive nature, LABs are useful for studying the transport and deposition of sewage-derived particulate matter in aquatic systems.
-
Historical Pollution Reconstruction: Analysis of LABs in sediment cores can provide a historical record of sewage pollution in a particular area.
-
Biodegradation Assessment: The ratio of internal to external LAB isomers can be used to assess the degree of aerobic biodegradation of wastewater contaminants.
Data Presentation
The concentration of this compound and other LABs in environmental samples can vary widely depending on the proximity to pollution sources and the environmental matrix. The following table summarizes typical concentration ranges found in marine sediments.
| Compound | Matrix | Location | Concentration Range (ng/g dry weight) | Reference |
| Total Linear Alkylbenzenes (ΣLABs) | Marine Sediment | Near a major urban outfall | 1,200 - 15,000 | [1] |
| Total Linear Alkylbenzenes (ΣLABs) | Marine Sediment | Background (remote) | 0.16 - 1.97 | [1] |
| C11-Alkylbenzenes (including this compound) | Wastewater | Influent of Wastewater Treatment Plant | Not explicitly quantified but present in chromatograms | [2] |
| Individual LAB Isomers (general) | Detergent Alkylate | Commercial Product | 0.1 - 15 mass-% | UOP Method 673-12 |
Note: Specific concentration data for this compound is often reported as part of the total C11-alkylbenzene homolog group. The relative abundance of the 6-phenyl isomer can vary.
Experimental Protocols
Protocol 1: Synthesis of this compound (Analytical Standard)
A common method for synthesizing this compound and other LABs is the Friedel-Crafts alkylation of benzene with an appropriate alkyl halide or olefin.[3][4][5]
Materials:
-
Benzene
-
6-Chloroundecane or 1-undecene
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Distillation apparatus
Procedure:
-
Set up a clean, dry reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve benzene in the anhydrous solvent in the reaction flask and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) to the stirred benzene solution.
-
Add 6-chloroundecane (or 1-undecene) dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight.
-
Quench the reaction by slowly adding the mixture to ice-cold dilute HCl.
-
Separate the organic layer and wash it sequentially with water, NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
-
Confirm the structure and purity of the synthesized this compound using techniques such as GC-MS and NMR spectroscopy.
Protocol 2: Extraction of this compound from Sediment Samples
This protocol describes a general procedure for the extraction of LABs from sediment samples using Solid Phase Extraction (SPE), adapted from various environmental analysis methods.
Materials:
-
Freeze-dried and homogenized sediment sample
-
Internal standards (e.g., deuterated PAHs or other non-target LABs)
-
Extraction solvent (e.g., dichloromethane, hexane)
-
SPE cartridges (e.g., silica gel or alumina)
-
Sodium sulfate (anhydrous)
-
Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)
-
GC vials
Procedure:
-
Sample Preparation: Weigh approximately 10-20 g of the freeze-dried sediment sample into an extraction thimble or beaker.
-
Spiking: Spike the sample with a known amount of internal standard solution to monitor extraction efficiency and for quantification.
-
Extraction:
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with dichloromethane for 18-24 hours.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Pack the sample into an extraction cell and extract with the chosen solvent at elevated temperature and pressure.
-
-
Sulfur Removal (if necessary): If elemental sulfur is present in the sediment, it can be removed by adding activated copper granules to the extraction solvent.
-
Drying and Concentration: Dry the extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Fractionation (Clean-up) using SPE:
-
Condition an SPE cartridge (e.g., silica gel) with the appropriate solvent (e.g., hexane).
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent (e.g., hexane).
-
Elute the LAB fraction with a slightly more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
-
Final Concentration: Concentrate the collected LAB fraction to the final desired volume (e.g., 0.5-1.0 mL) under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis by GC-MS.
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical GC-MS conditions for the analysis of LABs, based on the USGS Standard Operating Procedure and other relevant literature.[6]
Instrumentation:
-
Gas chromatograph (GC) with a capillary column
-
Mass spectrometer (MS) detector
Typical GC-MS Operating Conditions:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of ~1-2 mL/min |
| Oven Temperature Program | Initial temp: 70 °C, hold for 1 min; Ramp to 200 °C at 6 °C/min; Ramp to 285 °C at 10 °C/min, hold for 10-20 min |
| MS Interface Temperature | 285 °C |
| Ion Source Temperature | 230 - 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 45-450 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| Quantifier Ions for C11-Alkylbenzenes | m/z 91, 105, 119 |
Data Analysis:
-
Identify this compound and other LAB isomers based on their retention times and mass spectra compared to authentic standards.
-
Quantify the concentration of this compound using the internal standard method, based on the integrated peak areas of the quantifier ions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of this compound as an environmental tracer.
References
synthesis of 6-phenylundecane derivatives for specific applications
Application Notes and Protocols: Synthesis and Application of Long-Chain Phenylalkane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Note: Initial literature searches for the synthesis and specific applications of 6-phenylundecane derivatives yielded limited publicly available information. This document, therefore, focuses on structurally related and well-researched long-chain phenylalkane derivatives, specifically anacardic acids and cardanols, as exemplary compounds with significant therapeutic potential. These compounds, derived from natural sources like cashew nut shell liquid (CNSL), serve as a relevant proxy for understanding the synthesis and application of long-chain phenylalkane derivatives in drug discovery.
Introduction to Long-Chain Phenylalkane Derivatives
Long-chain phenylalkane derivatives are a class of organic compounds characterized by a phenyl group attached to a long aliphatic chain. While specific derivatives of this compound are not extensively documented in peer-reviewed literature, related natural products such as anacardic acids and cardanols have garnered significant interest. These compounds, primarily sourced from CNSL, are a mixture of phenolic compounds with a C15 alkyl side chain.[1][2] The unique combination of a hydrophilic phenolic head and a long hydrophobic alkyl tail imparts these molecules with diverse biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3]
Key Compound Classes:
-
Anacardic Acids: A series of 6-alkylsalicylic acids with varying degrees of unsaturation in the C15 side chain. They are known for their antibacterial and antitumor activities.[1][2][4][5]
-
Cardanols: Phenolic compounds with a C15 alkyl side chain at the meta-position. They also exhibit significant antiproliferative, antibacterial, and antioxidant effects.[6][7][8]
Applications and Biological Activities
Derivatives of anacardic acid and cardanol have been synthesized and evaluated for a range of therapeutic applications.
Anticancer Activity
Cardanol and its derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[6][7] For instance, certain derivatives have been shown to be effective against oral squamous cell carcinoma and human colon cancer cell lines.[6][7] A key mechanism of action for cardanol in oral cancer is suggested to be through the inhibition of the PI3K-Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and metabolism.[6]
Table 1: Cytotoxic Activity of Cardanol and its Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Cardanol | SW620 (colon cancer) | Not specified, but showed significant antiproliferative and cytotoxic effects | [7] |
| Cardanol | Oral Squamous Cell Carcinoma | 25 ng/µl (for 24, 48, 72h) | [6] |
| Cardanol | HaCaT (normal keratinocytes) | >10 µg/mL (non-toxic below this concentration) | [9] |
Antibacterial Activity
Anacardic acid and its synthetic derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria like Streptococcus mutans, a key bacterium in the formation of dental caries.[2][5] The derivatization of natural anacardic acids has, in some cases, expanded their activity spectrum to include Gram-negative bacteria.[2]
Table 2: Antibacterial Activity of Anacardic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-(4',8'-dimethylnonyl)salicylic acid | Streptococcus mutans ATCC 25175 | 0.78 | [5] |
Experimental Protocols
Synthesis of a Cardanol-based 1,2,3-Triazole Derivative
This protocol describes a general procedure for the synthesis of cardanol-based triazoles, which have been investigated for their anticancer properties.[10]
Workflow for Synthesis of Cardanol-based Triazole Derivatives
Caption: A generalized workflow for the synthesis of cardanol-triazole derivatives.
Materials:
-
Cardanol
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Propargylation of Cardanol:
-
Dissolve cardanol (1 equivalent) in acetone in a round-bottom flask.
-
Add potassium carbonate (2 equivalents) and propargyl bromide (1.2 equivalents).
-
Reflux the mixture for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and evaporate the solvent under reduced pressure.
-
Purify the resulting propargyl-cardanol ether by column chromatography on silica gel.
-
-
Click Reaction to form the Triazole:
-
In a flask, dissolve the propargyl-cardanol ether (1 equivalent) and the desired organic azide (1 equivalent) in a mixture of DMF and water.
-
Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final cardanol-triazole derivative by column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow for performing an MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathway
PI3K-Akt Signaling Pathway Inhibition by Cardanol
Cardanol has been suggested to exert its anticancer effects in oral cancer by targeting the PI3K-Akt signaling pathway.[6] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis in many cancers.
Caption: Simplified diagram of the proposed inhibition of the PI3K-Akt signaling pathway by Cardanol.
References
- 1. Potential biological applications of bio-based anacardic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. anacardic acid derivatives: Topics by Science.gov [science.gov]
- 5. Design and evaluation of anacardic acid derivatives as anticavity agents [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of cardanol-based 1,2,3-triazoles as potential green agents against neoplastic cells | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
improving peak resolution of 6-phenylundecane in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 6-phenylundecane.
Troubleshooting Guide
Poor peak resolution is a common challenge in the chromatographic analysis of this compound, leading to inaccurate quantification and difficulty in impurity profiling. This guide provides a systematic approach to diagnosing and resolving peak resolution issues.
A logical troubleshooting workflow can be followed to identify and resolve the root cause of poor peak resolution.
Caption: A workflow diagram for troubleshooting poor peak resolution in chromatography.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?
A1: Peak tailing for this compound in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the phenyl group of your analyte, causing tailing.
-
Solution: Switch to an end-capped column or a column with a more inert stationary phase. You can also try adding a competitive modifier, like a small amount of a basic compound, to the mobile phase to block the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause band broadening and tailing.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Contaminated or Degraded Column: A contaminated guard column or analytical column can also lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or replace the guard and/or analytical column if necessary.
-
Q2: My this compound peak is co-eluting with an impurity. How can I improve the separation (selectivity)?
A2: Improving the separation between this compound and a co-eluting impurity requires modifying the selectivity of your chromatographic system. Selectivity (α) is the most powerful factor for improving resolution.[2]
Strategies to Enhance Selectivity:
-
Change the Stationary Phase: The choice of stationary phase has a significant impact on selectivity.
-
For HPLC: If you are using a standard C18 column, consider switching to a phenyl-hexyl column. The π-π interactions between the phenyl stationary phase and the aromatic ring of this compound can provide unique selectivity compared to the hydrophobic interactions of a C18 phase.
-
For GC: If using a non-polar phase (e.g., DB-5), consider a column with a different selectivity, such as a phenyl-methylpolysiloxane phase (e.g., DB-17).
-
-
Modify the Mobile Phase (HPLC):
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[3]
-
Adjust the pH: While this compound is neutral, pH adjustments can affect the retention and selectivity of ionizable impurities.
-
-
Adjust the Temperature:
-
For HPLC: Changing the column temperature can sometimes alter the selectivity of a separation.[3]
-
For GC: Modifying the temperature ramp rate can significantly impact the separation of closely eluting compounds. A slower ramp rate generally improves resolution.
-
Q3: I am experiencing broad peaks for this compound in my GC analysis. What should I investigate?
A3: Broad peaks in GC can be caused by several factors related to the column, injection technique, and system parameters.
Troubleshooting Broad Peaks in GC:
-
Suboptimal Flow Rate: The carrier gas flow rate affects the efficiency of the separation.
-
Solution: Determine the optimal flow rate for your column dimensions and carrier gas.
-
-
Column Contamination or Degradation: Over time, the stationary phase can degrade or become contaminated, leading to broader peaks.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Slow Injection: A slow injection can cause the sample to be introduced to the column as a wide band, resulting in broad peaks.
-
Solution: Ensure a fast, clean injection. For manual injections, practice a consistent and rapid technique. For autosamplers, check the injection speed settings.
-
-
Leaking Septum: A leak in the injection port septum can lead to sample loss and distorted peak shapes.
-
Solution: Replace the septum regularly.
-
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (70:30) |
Example GC Method for this compound Analysis
This protocol is a general guideline and should be optimized for your instrument and application.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Source Temp | 230 °C |
Data Presentation
Table 1: Effect of HPLC Mobile Phase Composition on Resolution
| Acetonitrile (%) | Methanol (%) | Water (%) | Resolution (Rs) between this compound and Impurity X |
| 70 | 0 | 30 | 1.2 |
| 80 | 0 | 20 | 1.0 |
| 0 | 85 | 15 | 1.6 |
| 0 | 95 | 5 | 1.3 |
Table 2: Influence of GC Oven Temperature Ramp Rate on Peak Width
| Ramp Rate (°C/min) | Peak Width at Half Height (min) |
| 5 | 0.08 |
| 10 | 0.12 |
| 20 | 0.18 |
Signaling Pathways and Logical Relationships
The relationship between the key chromatographic parameters and peak resolution can be visualized to aid in method development and troubleshooting.
Caption: Key factors influencing chromatographic resolution.
References
Technical Support Center: Optimizing GC Injection Parameters for 6-Phenylundecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylundecane in gas chromatography (GC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC analysis of this compound, with a focus on optimizing injection parameters.
Q1: What is the best injection technique for analyzing this compound, split or splitless?
A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: This technique is recommended for trace analysis (low concentrations) as it transfers the entire sample volume to the column, maximizing sensitivity.[1]
-
Split Injection: If you are working with higher concentrations of this compound, a split injection is more appropriate. It prevents column overload by venting a portion of the sample.[1]
Q2: I am seeing significant peak tailing for this compound. What are the likely causes and how can I fix it?
A2: Peak tailing for a relatively high molecular weight, non-polar compound like this compound can be caused by several factors:
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Active Sites in the Inlet: The analyte may be interacting with active sites in the liner or on the column.
-
Solution: Use a deactivated inlet liner. A single taper liner with glass wool is often a good choice for splitless analyses of a wide range of hydrocarbons. The glass wool can aid in the volatilization of less volatile compounds.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Trim the first few centimeters of the analytical column. Regular inlet maintenance, including replacing the septum and liner, is also crucial.
-
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can create dead volume and cause peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.
-
-
Inlet Temperature Too Low: Insufficient temperature can lead to incomplete or slow vaporization of this compound.
-
Solution: Increase the inlet temperature. However, be cautious of potential thermal degradation (see Q3).
-
Q3: Could my this compound be degrading in the GC inlet? How can I minimize this?
-
Optimize Inlet Temperature: Start with a moderate inlet temperature (e.g., 250 °C) and gradually increase it. Analyze the peak shape and area at each temperature. If you observe the appearance of new, earlier-eluting peaks or a decrease in the main peak area at higher temperatures, thermal degradation may be occurring.
-
Use a Deactivated Liner: Active sites on the liner surface can catalyze degradation. Always use a high-quality, deactivated liner.
-
Minimize Residence Time in the Inlet: For splitless injections, use an appropriate splitless hold time (see Q4). For split injections, a higher split ratio will decrease the residence time in the inlet.
Q4: How do I determine the optimal splitless hold time for this compound?
A4: The splitless hold time is a critical parameter for ensuring the complete transfer of your analyte to the column without introducing excessive solvent, which can cause a broad solvent peak that may obscure early eluting compounds.
-
General Guideline: A good starting point is a hold time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.
-
Optimization Experiment: To determine the optimal time, perform a series of injections with varying splitless hold times (e.g., 30, 45, 60, 75, 90 seconds). Plot the peak area of this compound against the hold time. The optimal hold time is the point at which the peak area plateaus.
Q5: I am observing poor reproducibility and a loss of response for this compound compared to other, more volatile compounds in my sample. What is happening?
A5: This phenomenon is likely due to inlet discrimination , where higher molecular weight (less volatile) compounds are not transferred as efficiently from the inlet to the column as more volatile compounds.
-
Use a Liner with Glass Wool: A deactivated glass wool packing in the liner provides a larger surface area for volatilization and can help to ensure more of the less volatile components, like this compound, are vaporized and transferred to the column.
-
Increase Inlet Temperature: A higher inlet temperature can improve the vaporization of less volatile compounds.
-
Optimize Injection Speed: A faster injection speed can help to minimize the time the sample spends in the syringe needle, where discrimination can also occur.
Data Presentation: Recommended GC Parameters for this compound Analysis
The following table provides a summary of recommended starting parameters for the GC analysis of this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Range | Notes |
| Injection Mode | Splitless (for trace analysis) or Split | Choose based on sample concentration. |
| Inlet Temperature | 250 - 300 °C | Start at 250 °C and optimize to ensure complete vaporization without degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 to 100:1 (for split mode) | Higher ratios can improve peak shape but reduce sensitivity. |
| Splitless Hold Time | 45 - 75 seconds | Optimize based on liner volume and experimental results. |
| Inlet Liner | Deactivated, Single Taper with Glass Wool | Recommended for good inertness and to aid in the vaporization of less volatile compounds. |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | |
| Oven Program | Initial Temp: 120 °C, Ramp: 2 °C/min to 150 °C | This is a starting point from an application note for a mix of alkylbenzenes. The program will need to be adjusted based on the specific column and desired separation. |
| Column | Agilent CP-Sil 8 CB (or similar mid-polarity column) | A 25 m x 0.22 mm, 0.12 µm column was used in a reference application. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Detector Temperature | 275 °C (for FID) |
Experimental Protocols
Protocol for Optimizing Inlet Temperature
-
Initial Setup: Set up the GC with the recommended starting parameters from the table above, using an initial inlet temperature of 250 °C.
-
Prepare Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration appropriate for your detector.
-
Inject and Analyze: Inject the standard and acquire the chromatogram.
-
Evaluate Peak Shape and Area: Examine the peak for this compound. Note its area, height, and any signs of tailing or fronting.
-
Increase Temperature: Increase the inlet temperature by 10-20 °C increments (e.g., to 270 °C, then 290 °C).
-
Repeat Analysis: At each temperature, inject the standard and analyze the resulting peak.
-
Data Analysis: Compare the peak areas and shapes at the different temperatures. The optimal temperature will provide the largest peak area with good symmetry. A decrease in peak area or the appearance of degradation products at higher temperatures indicates the onset of thermal decomposition.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC analysis of this compound.
Caption: Troubleshooting workflow for GC analysis of this compound.
References
Technical Support Center: 6-Phenylundecane Isomer Separations
Welcome to the technical support center for resolving co-elution issues with 6-phenylundecane isomers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main difficulty lies in the structural similarity of the isomers. Positional isomers of this compound, where the phenyl group is located at different positions on the undecane chain, have very similar physicochemical properties such as boiling point and polarity. This results in close elution times and potential co-elution in both gas and liquid chromatography. Chiral isomers (enantiomers) of this compound are even more challenging as they have identical properties in an achiral environment, necessitating the use of chiral-specific separation techniques.
Q2: How can I detect co-elution of this compound isomers?
Detecting co-elution can be challenging. Here are a few methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. While not definitive, these can be indicators of underlying, unresolved peaks.
-
Diode Array Detection (DAD) in HPLC: A DAD detector can perform peak purity analysis. If the UV spectra across a single peak are not identical, it suggests the presence of co-eluting compounds.
-
Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), a mass spectrometer can be invaluable. By examining the mass spectra across a peak, you can identify if different isomers (with the same molecular weight but potentially different fragmentation patterns) or other impurities are co-eluting.
Q3: Which chromatographic technique is better for separating this compound isomers, GC or HPLC?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, and the choice depends on the specific isomers and the available instrumentation.
-
GC is often a good choice for separating positional isomers of phenylalkanes due to its high efficiency. Separation is primarily based on differences in boiling points and interactions with the stationary phase.
-
HPLC , particularly with chiral stationary phases, is essential for separating enantiomers. It also offers a wide range of stationary and mobile phase selectivities that can be exploited to resolve positional isomers.
Q4: What is the most critical factor for resolving co-eluting isomers?
Selectivity (α) is the most critical factor in the resolution equation. While increasing column efficiency (N) or retention (k') can improve separation, changing the selectivity by altering the stationary phase or mobile phase composition will have the most significant impact on resolving closely eluting isomers.
Troubleshooting Guides
Issue 1: Poor resolution of positional isomers of this compound in Gas Chromatography (GC)
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers.
-
Solution: For aromatic compounds like this compound, a stationary phase with phenyl-functional groups is recommended to enhance selectivity through π-π interactions. Consider columns with a higher phenyl content (e.g., 50% phenyl-polysiloxane).
-
-
Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing sufficient time for separation.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the interaction time of the analytes with the stationary phase. An initial isothermal period at a lower temperature can also help improve the separation of early-eluting isomers.
-
-
Incorrect Carrier Gas Flow Rate: The flow rate might not be optimal for the column dimensions and carrier gas type.
-
Solution: Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen) for your specific column to achieve the best efficiency.
-
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 2: Co-elution of this compound enantiomers in High-Performance Liquid Chromatography (HPLC)
Potential Causes & Solutions:
-
Use of an Achiral Stationary Phase: Enantiomers cannot be separated on a standard, achiral column.
-
Solution: A chiral stationary phase (CSP) is mandatory for separating enantiomers. Polysaccharide-based CSPs are a popular choice and should be screened for this type of compound.
-
-
Incorrect Mobile Phase Composition: The mobile phase composition may not provide the necessary selectivity on the chiral column.
-
Solution: The separation of enantiomers on a CSP is highly dependent on the mobile phase. Systematically screen different mobile phases, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water) systems. The inclusion of additives or modifiers can also be crucial.
-
-
Suboptimal Temperature: Temperature can affect chiral recognition.
-
Solution: Vary the column temperature. Lower temperatures often enhance enantioselectivity, but can also increase analysis time and backpressure.
-
Quantitative Data Summary
The following table summarizes typical starting conditions and expected outcomes for the separation of this compound isomers. Please note that these are representative values and will require optimization for your specific instrumentation and sample matrix.
| Parameter | GC Method for Positional Isomers | HPLC Method for Enantiomers |
| Column | 50% Phenyl-Polysiloxane (e.g., DB-17, HP-50+) | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase/Carrier Gas | Helium at a linear velocity of ~30 cm/s | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | ~1 mL/min | 1.0 mL/min |
| Temperature Program/Conditions | 150°C hold for 2 min, then ramp at 5°C/min to 250°C | Isothermal at 25°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector at 254 nm |
| Expected Resolution (Rs) | > 1.5 for adjacent positional isomers | > 1.5 for the two enantiomers |
| Typical Retention Time Range | 15 - 25 minutes | 8 - 15 minutes |
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of this compound Positional Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness 50% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium with a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 50-350.
-
Protocol 2: Chiral HPLC Method for the Separation of this compound Enantiomers
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiral stationary phase, e.g., amylose or cellulose-based (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: 20 minutes.
Visualizations
reducing background noise in mass spectrometry of 6-phenylundecane
Welcome to the technical support center for mass spectrometry analysis of 6-phenylundecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce sources of background noise in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise when analyzing a nonpolar, high-boiling compound like this compound via GC-MS?
A1: The primary sources of background noise in GC-MS for a compound like this compound are typically related to the system components operating at high temperatures. These include column bleed from the stationary phase, septum bleed from the injection port, and contamination from the injector liner or carrier gas.[1][2]
Q2: What characteristic ions in my background spectrum suggest column bleed?
A2: Column bleed, especially from common polydimethylsiloxane (PDMS) stationary phases, produces a characteristic pattern of ions. Key mass-to-charge ratios (m/z) to look for are 73, 207, 281, and 355.[1][3][4] The ion m/z 207 is a major indicator of column bleed.[1][3][4]
Q3: How can I differentiate between column bleed and septum bleed?
A3: While both can produce siloxane-based ions, their appearance and primary ions can differ. Column bleed is a continuous process that often results in a rising baseline as the temperature program progresses.[1][5] Septum bleed typically introduces volatile degradation products that can appear as discrete ghost peaks.[4] A key differentiator is the base peak; column bleed often shows a prominent ion at m/z 207, whereas septum bleed may have m/z 73 as a more dominant base peak.[4]
Q4: My baseline is noisy even at low temperatures. What could be the cause?
A4: High background at low temperatures is unlikely to be from column bleed.[5] The more probable causes are contaminated carrier gas, a contaminated injector, or a dirty detector.[5] It is also crucial to check for leaks in the system.
Q5: Can my sample preparation introduce background noise?
A5: Absolutely. Using non-volatile solvents, strong acids or bases, or plastic containers can introduce contaminants.[6][7][8] Samples should be dissolved in a high-purity, volatile organic solvent like hexane or dichloromethane and be free of particulates.[6][7] It is also recommended to use clean glass containers for sample collection and vials for injection to avoid contamination.[6]
Troubleshooting Guides
Guide 1: Systematic Diagnosis of High Background Noise
This guide provides a logical workflow to systematically identify the source of background noise.
Guide 2: Understanding the Origins of Background Noise
Background noise can be categorized into chemical and electronic noise, each with distinct sources.
Data Presentation
Table 1: Common Background Ions in GC-MS
This table summarizes common m/z values observed in background spectra and their likely origins. This can be used as a quick reference for identifying sources of contamination.
| m/z (ions) | Compound/Class | Likely Source(s) |
| 18, 28, 32, 44 | H₂O, N₂, O₂, CO₂ | Air leaks, residual air and water in the system.[2] |
| 73, 147, 281, 355 | Siloxanes | Septum bleed, vial septa.[1] |
| 207, 281 | Cyclosiloxanes | Column bleed (especially from PDMS phases).[3][4][9] |
| 43, 58 | Acetone | Cleaning solvent.[2] |
| 91, 105 | Toluene, Xylene | Cleaning solvents.[2] |
| 149 | Phthalate | Plasticizers (from gloves, vials, tubing).[10] |
| Spaced by 14 amu | Hydrocarbons | Fingerprints, foreline pump oil.[10] |
Experimental Protocols
Protocol 1: GC Injector Maintenance
A contaminated injector is a major source of background noise and ghost peaks. Regular maintenance is critical, especially when analyzing higher boiling point compounds like this compound.
Objective: To clean the injector and replace consumable parts to reduce background noise.
Materials:
-
New injection port septum (low-bleed type recommended)[1]
-
Clean, deactivated injector liner
-
Injector sealing rings (O-rings)
-
Methanol, Acetone, Hexane (high purity)
-
Lint-free swabs and forceps
Procedure:
-
Cooldown: Cool down the GC injector and oven to room temperature. Turn off detector gases and filament.
-
Disassembly: Carefully remove the autosampler, then unscrew the injector nut to access the septum and liner.
-
Remove Consumables: Remove the old septum. Using forceps, carefully pull the injector liner out of the injector body.
-
Cleaning:
-
Wipe the injector surfaces with a lint-free swab lightly dampened with methanol to remove any visible residue.
-
If the injector body is heavily contaminated, follow the manufacturer's detailed cleaning protocol.
-
-
Reassembly:
-
Install a new, clean liner and a new sealing ring.
-
Install a new, low-bleed septum. Ensure it is handled with clean forceps to avoid contamination.[4]
-
Re-tighten the injector nut. Do not overtighten.
-
-
System Check: Restore gas flows and perform a leak check on the injector fitting.
-
Conditioning: Heat the injector to its operating temperature and allow it to condition for 15-30 minutes before running a blank analysis to confirm cleanliness.
Protocol 2: GC Column Bake-out
This procedure helps remove contaminants that have accumulated on the column, reducing column bleed and baseline noise.
Objective: To thermally clean the GC column to improve signal-to-noise.
Procedure:
-
Disconnect from Detector: Cool the oven and injector. Vent the MS detector. Carefully disconnect the column from the MS inlet. This prevents contaminants from depositing in the detector.
-
Purge Column: Ensure a steady flow of high-purity carrier gas through the column (e.g., Helium at 1-2 mL/min). Purge at room temperature for 15-30 minutes to remove any oxygen from the column.[5]
-
Heating Program:
-
Set the oven temperature to ramp up to the column's maximum isothermal temperature limit (or 20°C above your method's maximum temperature, whichever is lower).[5]
-
Hold at this temperature for 1-2 hours. For heavily contaminated columns, a longer bake-out may be necessary.
-
-
Cooldown: After the bake-out, cool the oven down to your initial method temperature.
-
Reconnect and Stabilize: Reconnect the column to the MS detector. Pump down the MS and allow the system to stabilize. It is advisable to bake out the ion source after this process, especially if switching to hydrogen carrier gas.[11]
-
Verification: Run a blank temperature program to ensure the baseline is low and stable before analyzing samples.
References
- 1. Siloxane peaks in baseline GCMS [glsciences.eu]
- 2. agilent.com [agilent.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. coleparmer.com [coleparmer.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
best practices for storage and handling of 6-phenylundecane standards
This guide provides best practices for the storage, handling, and use of 6-phenylundecane standards to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
For long-term storage, it is recommended to store this compound standards in a cool, dry, and well-ventilated place. Refrigeration at 2°C to 8°C is advisable to minimize potential degradation. For neat stock material, storage at room temperature in a tightly sealed container away from direct light may also be acceptable for shorter periods.
Q2: What type of container should I use to store this compound standards?
You should use amber glass vials with PTFE-lined screw caps.[1] The amber glass protects the compound from light, which can cause degradation, and the PTFE liner provides a chemically inert seal to prevent contamination and solvent evaporation.[1][2] Ensure the container is well-sealed with minimal headspace to reduce evaporation.[2]
Q3: What is the expected shelf life of a this compound standard solution?
Q4: In which solvents is this compound soluble?
This compound is a non-polar compound and is expected to be soluble in common non-polar organic solvents such as hexane, heptane, toluene, and dichloromethane. It is insoluble in water.
Q5: What are the main safety precautions when handling this compound?
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid, so it should be kept away from heat, sparks, and open flames.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent chromatographic peak areas | Improperly sealed storage vial leading to solvent evaporation and concentration changes. | Ensure vials are tightly sealed with PTFE-lined caps. Minimize headspace in the vial.[2] Prepare fresh dilutions more frequently. |
| Degradation of the standard. | Store the standard in an amber vial in a cool, dark place.[1][2] Check for any visible signs of degradation. If suspected, use a fresh standard. | |
| Incomplete dissolution of the standard after cold storage. | If stored at low temperatures, allow the solution to come to room temperature and sonicate for 10-15 minutes to ensure complete dissolution before use.[2] | |
| Appearance of extraneous peaks in the chromatogram | Contamination of the standard solution. | Use high-purity solvents for dilutions. Avoid introducing contaminants from pipettes, vials, or other lab equipment. |
| Leaching from plastic containers. | Store standards exclusively in glass containers.[1] | |
| No peak detected for the standard | Standard is too dilute. | Prepare a more concentrated standard. Check your dilution calculations. |
| GC inlet or column issues. | Perform routine maintenance on your GC system, including checking the septum, liner, and column performance. | |
| Incorrect GC method parameters. | Verify that the GC method (e.g., injection volume, split ratio, temperature program) is appropriate for the analyte and concentration.[4] |
Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | 2°C to 8°C (Refrigerated) for solutions. Room temperature for short-term storage of neat material. |
| Container | Amber glass vial with a PTFE-lined screw cap.[1][2] |
| Atmosphere | Store in a well-sealed container with minimal headspace.[2] |
| Light Conditions | Protect from light by using amber vials and storing in a dark location.[1][2] |
| Handling | Use in a well-ventilated area (fume hood). Wear appropriate PPE (gloves, safety glasses, lab coat).[3] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Experimental Protocol: Preparation of a this compound Calibration Standard for GC Analysis
Objective: To prepare a series of calibration standards of this compound in hexane for quantitative analysis by Gas Chromatography (GC).
Materials:
-
This compound (neat standard)
-
High-purity n-hexane (GC grade or equivalent)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated micropipettes
-
Amber glass autosampler vials with PTFE-lined caps
Procedure:
-
Preparation of a Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of neat this compound into a clean, dry 10 mL volumetric flask. Record the exact weight. b. Add a small amount of n-hexane to dissolve the compound. c. Once dissolved, fill the flask to the mark with n-hexane. d. Cap the flask and invert it several times to ensure the solution is homogeneous. e. Calculate the exact concentration of the stock solution in µg/mL.
-
Preparation of Working Standards (e.g., 1, 5, 10, 25, 50 µg/mL): a. Label a series of 10 mL volumetric flasks for each desired concentration. b. Perform serial dilutions from the primary stock solution. For example, to prepare a 50 µg/mL standard: i. Pipette 500 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. ii. Dilute to the mark with n-hexane. iii. Cap and invert to mix. c. Repeat this process to create the full range of calibration standards.[4][5]
-
Storage and Use: a. Transfer the working standards to labeled amber glass autosampler vials. b. Store the primary stock solution and working standards at 2°C to 8°C when not in use. c. Before analysis, allow the standards to come to room temperature to prevent condensation and ensure accurate volume transfer.
Troubleshooting Workflow for Standard Preparation and Analysis
Caption: Troubleshooting workflow for this compound standard preparation and analysis.
References
improving yield and purity in 6-phenylundecane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of 6-phenylundecane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions for two primary synthetic routes.
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step method involves the acylation of benzene with undecanoyl chloride to form 6-phenylundecan-6-one, followed by the reduction of the ketone to the desired this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 6-phenylundecan-6-one (Acylation step) | 1. Inactive catalyst (e.g., AlCl₃) due to moisture.[1] 2. Insufficient catalyst loading. 3. Deactivated benzene ring if using a substituted benzene.[2] 4. Reaction temperature too low. | 1. Ensure all glassware is flame-dried and reagents are anhydrous.[1] Use fresh, unopened AlCl₃. 2. Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone. 3. Use pure benzene as the substrate. 4. Gently warm the reaction mixture to the optimal temperature (typically 50-60°C) after the initial exothermic reaction subsides. |
| Formation of multiple isomers (Acylation step) | Carbocation rearrangement of the acylium ion (less common in acylation than alkylation).[3] | This is generally not a significant issue in Friedel-Crafts acylation. If observed, ensure the purity of the undecanoyl chloride. |
| Low yield of this compound (Reduction step) | 1. Incomplete reaction.[4] 2. Deactivation of the zinc amalgam. 3. Substrate is sensitive to the strongly acidic conditions.[5][6][7] | 1. Increase reaction time and/or temperature. Ensure vigorous stirring to maintain contact between the amalgam and the ketone. 2. Prepare fresh zinc amalgam before use. 3. Consider an alternative reduction method like the Wolff-Kishner reduction, which is performed under basic conditions.[5] |
| Presence of starting ketone in the final product | Incomplete reduction. | Increase the amount of zinc amalgam and concentrated HCl, and prolong the reaction time with heating.[8] |
| Formation of dimeric or polymeric byproducts | Side reactions of the ketone under strongly acidic conditions.[4] | Maintain a consistent and not excessively high reaction temperature. Ensure efficient stirring. |
Route 2: Grignard Reaction, Dehydration, and Hydrogenation
This three-step route involves the reaction of phenylmagnesium bromide with 6-undecanone to form the tertiary alcohol 6-phenyl-6-undecanol, followed by dehydration to a mixture of alkenes, and finally hydrogenation to this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Grignard reagent | 1. Presence of moisture in glassware or solvent.[9] 2. Inactive magnesium turnings (oxide layer). 3. Slow initiation of the reaction. | 1. Flame-dry all glassware and use anhydrous diethyl ether.[9] 2. Use fresh, high-quality magnesium turnings. Crush them slightly before use to expose a fresh surface. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Gentle warming can also help. |
| Low yield of 6-phenyl-6-undecanol (Grignard addition) | 1. Incomplete reaction. 2. Side reactions such as enolization of the ketone or reduction of the ketone by the Grignard reagent.[10] 3. Steric hindrance from the long alkyl chains. | 1. Ensure slow, dropwise addition of the 6-undecanone to the Grignard reagent to maintain a molar excess of the Grignard reagent. 2. Use a lower reaction temperature to favor nucleophilic addition over side reactions. 3. This is a known challenge with sterically hindered ketones. Slower addition and lower temperatures are crucial. |
| Incomplete dehydration of the alcohol | 1. Insufficient acid catalyst or reaction temperature.[11] 2. Reversibility of the reaction. | 1. Use a stronger acid catalyst (e.g., concentrated sulfuric acid) and ensure the reaction is heated sufficiently. 2. Remove the formed water from the reaction mixture using a Dean-Stark apparatus to drive the equilibrium towards the alkene products. |
| Low yield of this compound (Hydrogenation) | 1. Inactive catalyst (e.g., Pd/C). 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons. | 1. Use fresh, high-quality catalyst. 2. Ensure the reaction is performed under an adequate pressure of hydrogen (typically 1-4 atm). 3. Purify the alkene intermediate before hydrogenation to remove any potential catalyst poisons. |
| Presence of unreacted alkene in the final product | Incomplete hydrogenation. | Increase the reaction time, hydrogen pressure, or the amount of catalyst. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing high-purity this compound?
A1: The Friedel-Crafts acylation followed by Clemmensen reduction is often preferred for synthesizing straight-chain alkylbenzenes as it avoids the carbocation rearrangements that can occur in Friedel-Crafts alkylation, leading to a single, well-defined product.[5][12] The Grignard route can be effective but may produce a mixture of alkene isomers during the dehydration step, which can be challenging to fully hydrogenate to a single product.
Q2: How can I confirm the purity of my final this compound product?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for determining the purity of this compound and identifying any byproducts.[13] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and purity.
Q3: What are the main safety precautions to consider during these syntheses?
A3: Both synthetic routes involve hazardous materials. For the Friedel-Crafts route, aluminum chloride is highly corrosive and reacts violently with water.[1] Undecanoyl chloride is also corrosive. The Clemmensen reduction uses concentrated hydrochloric acid, which is highly corrosive. For the Grignard route, diethyl ether is extremely flammable, and the Grignard reagent itself is highly reactive with water and protic solvents.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use Friedel-Crafts alkylation directly to synthesize this compound?
A4: Direct Friedel-Crafts alkylation of benzene with a C11 alkyl halide is not recommended as it is prone to carbocation rearrangements, which would lead to a mixture of phenylundecane isomers rather than the desired this compound.[2]
Q5: My Grignard reaction is difficult to initiate. What can I do?
A5: Difficulty in initiating a Grignard reaction is a common issue. Ensure all your glassware is scrupulously dry. You can try adding a small iodine crystal, a few drops of 1,2-dibromoethane, or gently warming the reaction mixture. Grinding the magnesium turnings before use can also help by exposing a fresh, unoxidized surface.[9]
Quantitative Data Summary
The following table summarizes typical yields and purity that can be expected for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Reaction Step | Synthetic Route | Reported Yield Range | Typical Purity |
| Friedel-Crafts Acylation | Route 1 | 70-90% | >95% |
| Clemmensen Reduction | Route 1 | 60-80% | >98% |
| Grignard Reaction | Route 2 | 65-85% | >90% |
| Dehydration | Route 2 | 80-95% | Mixture of isomers |
| Hydrogenation | Route 2 | >95% | >99% |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with a calcium chloride drying tube.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry benzene (10 eq).
-
Reaction: Cool the mixture in an ice bath. Add undecanoyl chloride (1 eq) dropwise from the dropping funnel with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 50-60°C for 2-3 hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 6-phenylundecan-6-one can be purified by vacuum distillation.
Step 2: Clemmensen Reduction of 6-Phenylundecan-6-one
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, and a small amount of toluene.
-
Reaction: Add the 6-phenylundecan-6-one (1 eq) to the flask and heat the mixture to reflux with vigorous stirring.
-
Reaction Progression: Continue refluxing for 6-8 hours. Additional portions of concentrated HCl may be added during the reaction.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the resulting this compound by vacuum distillation.
Route 2: Grignard Reaction, Dehydration, and Hydrogenation
Step 1: Synthesis of 6-Phenyl-6-undecanol via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask with a condenser and dropping funnel, place magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Grignard Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 6-undecanone (1 eq) in anhydrous diethyl ether dropwise with stirring.
-
Reaction Progression: After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain crude 6-phenyl-6-undecanol.
Step 2: Dehydration of 6-Phenyl-6-undecanol
-
Reaction Setup: Place the crude 6-phenyl-6-undecanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture under vacuum or with a Dean-Stark trap to remove the water formed during the reaction.
-
Work-up: After the reaction is complete, cool the mixture, dissolve it in diethyl ether, and wash with water and brine.
-
Purification: Dry the organic layer and remove the solvent. The resulting mixture of alkenes can be used in the next step without further purification.
Step 3: Hydrogenation of the Alkene Mixture
-
Reaction Setup: Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Subject the mixture to a hydrogen atmosphere (1-4 atm) using a balloon or a hydrogenation apparatus. Stir vigorously until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting this compound can be purified by vacuum distillation.
Visualizations
Caption: Friedel-Crafts Acylation and Clemmensen Reduction pathway.
Caption: Grignard Reaction, Dehydration, and Hydrogenation pathway.
Caption: Logical workflow for troubleshooting yield and purity issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. youtube.com [youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
dealing with contamination in 6-phenylundecane trace analysis
Welcome to the technical support center for the trace analysis of 6-phenylundecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound trace analysis?
A1: Contamination in this compound trace analysis can originate from various sources, significantly impacting the accuracy of results. The most prevalent sources include:
-
Laboratory Environment: The ambient laboratory air can contain volatile and semi-volatile organic compounds that may adsorb onto sample surfaces, glassware, and equipment.
-
Solvents: Solvents used for sample preparation, extraction, and analysis can be a significant source of contamination. Impurities in the solvent or leaching from the solvent container can introduce interfering compounds. Phthalates are a common contaminant from solvents.[1]
-
Glassware and Plasticware: Improperly cleaned glassware can harbor residual organic matter. Plasticware, including pipette tips, vials, and tubing, can leach plasticizers (e.g., phthalates, adipates), antioxidants, and other additives that interfere with the analysis.[1][2] Using plastic containers, especially for storing solvents or samples, should be avoided as they can be a source of organic contamination.[3]
-
Sample Handling: Contamination can be introduced during sample collection, storage, and preparation through contact with contaminated surfaces, tools, or even from the analyst (e.g., hand lotions, cosmetics).
-
Analytical Instrumentation: The gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) itself can be a source of contamination. Septa bleed from the injector, contaminated liners, or residual compounds from previous analyses ("carryover") can all introduce ghost peaks.
Q2: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What are the likely causes and how can I troubleshoot this?
A2: Ghost peaks are a common issue in trace analysis and typically indicate contamination within the analytical system. Here’s a systematic approach to troubleshooting:
-
Isolate the Source:
-
Injector vs. Column/Oven: Perform a "no injection" run. If ghost peaks are still present, the contamination is likely originating from the carrier gas, gas lines, or the detector. If the peaks are absent, the source is likely the injector, syringe, or sample vial.
-
Sample vs. System: Inject a solvent blank. If ghost peaks appear, the contamination is in the solvent, syringe, or the GC inlet. If the blank is clean, the contamination is likely coming from your sample matrix or the sample preparation procedure.
-
-
Common Causes and Solutions:
-
Septum Bleed: The septum in the GC inlet can degrade at high temperatures, releasing siloxanes and other volatile compounds.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Ensure the injector temperature is not set unnecessarily high.
-
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous injections, which can then bleed out in subsequent runs.
-
Solution: Regularly inspect and clean or replace the inlet liner. Using a deactivated liner can help minimize active sites.
-
-
Carryover from Previous Injections: High-concentration samples can leave residues in the syringe, injector, or the front of the analytical column.
-
Solution: Implement a rigorous syringe cleaning protocol between injections. Run one or more solvent blanks after a high-concentration sample. A bake-out of the column at a high temperature (within its specified limits) can also help remove contaminants.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from the gas lines can be a source of persistent background contamination.
-
Solution: Use high-purity carrier gas and install in-line gas purifiers to remove hydrocarbons, moisture, and oxygen.
-
-
Q3: What are the recommended cleaning procedures for glassware to be used in this compound trace analysis?
A3: Meticulous cleaning of glassware is critical to avoid contamination. Here is a recommended procedure:
-
Initial Cleaning:
-
Wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.
-
Rinse thoroughly with tap water, followed by multiple rinses with deionized water.
-
-
Solvent Rinsing:
-
Rinse the glassware with a high-purity solvent, such as acetone or methanol, to remove organic residues.
-
Follow with a final rinse with the solvent that will be used in the analysis (e.g., hexane or dichloromethane).
-
-
Acid Washing (for removal of inorganic and stubborn organic residues):
-
Baking (for removal of volatile organic compounds):
-
After solvent or acid washing and rinsing, place the glassware in a muffle furnace and bake at a high temperature (e.g., 400-450 °C) for at least 4 hours. This is highly effective at removing volatile organic contaminants.
-
-
Storage:
-
After cleaning and cooling, cover the glassware with clean aluminum foil (pre-baked to remove any organic residues) or store it in a clean, dedicated cabinet to prevent re-contamination from the laboratory environment.
-
Troubleshooting Guides
Guide 1: Troubleshooting Contamination in Sample Preparation
This guide provides a step-by-step approach to identifying and eliminating contamination during the sample preparation workflow.
Workflow for Troubleshooting Sample Preparation Contamination
References
- 1. gcms.cz [gcms.cz]
- 2. store.astm.org [store.astm.org]
- 3. epa.gov [epa.gov]
- 4. [PDF] Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes: Calculation of Quantitation Errors Using a Two-Component Model | Semantic Scholar [semanticscholar.org]
- 5. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
Technical Support Center: Method Development for Low-Level Detection of 6-Phenylundecane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of 6-phenylundecane.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity / No Peak Detected | 1. Inefficient sample extraction or cleanup. 2. Low injection volume or concentration. 3. Active sites in the GC inlet or column. 4. Non-optimized MS parameters (e.g., incorrect SIM ions). 5. Leaks in the GC system. | 1. Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure proper pH and solvent selection. 2. Concentrate the sample extract. Use a larger injection volume if compatible with your system. 3. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 4. Verify the characteristic ions for this compound (e.g., m/z 91, 105, 119, and the molecular ion) and optimize dwell times in SIM mode. 5. Perform a leak check of the injector, column fittings, and gas lines. |
| Peak Tailing | 1. Active sites in the GC system adsorbing the analyte. 2. Column contamination or degradation. 3. Incompatible solvent for the sample. 4. Injection temperature is too low. | 1. Deactivate the inlet liner or use a liner with glass wool. Trim the front end of the GC column. 2. Bake out the column according to the manufacturer's instructions. If the problem persists, replace the column. 3. Ensure the sample is dissolved in a solvent compatible with the stationary phase of the column. 4. Increase the injector temperature to ensure complete and rapid vaporization of this compound. |
| Broad Peaks | 1. Sub-optimal GC oven temperature program. 2. Carrier gas flow rate is too low. 3. Large injection volume in splitless mode. 4. Column overloading. | 1. Increase the initial oven temperature or the temperature ramp rate. 2. Optimize the carrier gas flow rate for the column dimensions. 3. Reduce the injection volume or use a faster injection speed. 4. Dilute the sample to be within the linear range of the detector. |
| Baseline Noise or Drift | 1. Contaminated carrier gas or gas lines. 2. Column bleed at high temperatures. 3. Septum bleed. 4. Contaminated detector. | 1. Ensure high-purity carrier gas and install or replace gas purifiers. 2. Use a low-bleed GC column and operate within its recommended temperature limits. 3. Use high-quality, low-bleed septa and replace them regularly. 4. Clean the ion source and other detector components according to the manufacturer's instructions. |
| Carryover (Ghost Peaks) | 1. Contamination of the syringe. 2. Contamination in the injector port. 3. Adsorption of the analyte in the GC system. | 1. Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections. 2. Replace the inlet liner and septum. 3. Bake out the column and, if necessary, the injector at a high temperature. |
Experimental Protocols
A common and effective method for the low-level detection of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from a liquid matrix (e.g., plasma, water) and remove interferences.
-
Materials: C18 SPE cartridge, methanol (conditioning solvent), water (equilibration solvent), sample, hexane (elution solvent).
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge.
-
Loading: Load the sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the this compound with 2 mL of hexane.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrument: Gas chromatograph with a mass selective detector.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alkylbenzenes.[1]
-
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for low-level detection.
-
Characteristic Ions for this compound: m/z 91 (base peak), 105, 119, and the molecular ion at m/z 232.
-
Visualizations
Caption: Experimental workflow for the low-level detection of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for the quantitative analysis of this compound?
A1: An ideal internal standard would be a deuterated version of this compound. If that is not available, a structurally similar compound with a different retention time, such as another long-chain alkylbenzene (e.g., 5-phenyldodecane) or a polycyclic aromatic hydrocarbon (PAH) like phenanthrene-d10, can be used.
Q2: Can I use HPLC for the analysis of this compound?
A2: Yes, HPLC with a UV detector can be used, but it is generally less sensitive than GC-MS for non-derivatized alkylbenzenes. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point. For low-level detection, derivatization to a fluorescent compound might be necessary.
Q3: My sample matrix is very complex (e.g., soil, tissue). What are the key considerations for sample preparation?
A3: For complex matrices, a more rigorous cleanup is essential to prevent contamination of the GC-MS system and reduce interferences. This may involve a primary liquid-liquid extraction followed by a multi-step solid-phase extraction (SPE) cleanup. Techniques like gel permeation chromatography (GPC) can also be effective for removing high molecular weight interferences.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Identity can be confirmed by comparing the retention time with that of a certified reference standard. Additionally, the mass spectrum of the peak should match the known fragmentation pattern of this compound, including the correct ratio of the quantifier and qualifier ions.[2]
Q5: What are the expected mass spectral fragments for this compound in EI mode?
A5: The most prominent fragment is typically the tropylium ion at m/z 91, which is characteristic of alkylbenzenes. Other significant ions include those resulting from cleavage along the alkyl chain, such as m/z 105 and 119. The molecular ion (M+) at m/z 232 should also be present, although it may be of low abundance.[2]
References
calibration curve issues for 6-phenylundecane quantification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of 6-phenylundecane.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a this compound calibration curve?
A successful calibration curve should meet several criteria to ensure accurate quantification. The most common metrics include the coefficient of determination (r²), the relative standard deviation (%RSD) of response factors, and the performance of blanks and zero samples.[1][2] While specific criteria can be method-dependent, the table below summarizes generally accepted values.
| Parameter | Acceptance Criteria | Purpose |
| Coefficient of Determination (r²) | > 0.995 | Measures the linearity of the response across the concentration range.[3] |
| Relative Standard Deviation (%RSD) | < 15-20% | Ensures the consistency of the instrument response factor for each calibration point.[1] |
| Y-intercept | Should be close to zero | A large intercept may indicate contamination or matrix interference.[4] |
| Blank Sample | No detectable peak | Confirms that the matrix and solvents are free from contamination.[2] |
| Zero Sample (Matrix + Internal Standard) | No analyte peak | Confirms the absence of the target analyte in the matrix with the internal standard present.[2] |
| Accuracy of Calibrants | 85-115% of nominal concentration | Verifies the accuracy of the prepared standards. |
Q2: Why is my calibration curve for this compound not linear (r² < 0.995)?
Poor linearity is a common issue that can stem from several sources, ranging from sample preparation to detector saturation.
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte amount, causing the curve to flatten.[4] Solution: Extend the calibration range with lower concentration points or dilute highly concentrated samples.
-
Incorrect Standard Preparation: Errors in serial dilutions are cumulative. A single inaccurate dilution can affect all subsequent points on the curve. Solution: Prepare fresh standards, using calibrated pipettes and Class A volumetric flasks. Prepare at least 5-8 non-zero concentration levels to construct a reliable curve.[2][5]
-
Chemical Interactions: The analyte may interact with active sites in the GC inlet or column, especially if the system is not properly maintained. This can lead to peak tailing and a non-linear response. Solution: Use a deactivated inlet liner and perform regular maintenance, including trimming the column and replacing the septa and O-rings.[6][7]
-
Inappropriate Curve Fit: Forcing a linear regression on a dataset that is inherently non-linear will result in a poor r² value. Some analytical methods exhibit non-linear responses. Solution: Evaluate other regression models, such as a quadratic fit, if detector characteristics suggest a non-linear response is expected.[8][9]
Q3: What causes high variability (%RSD) in my calibration standards?
High relative standard deviation (%RSD) indicates poor precision and reproducibility in your measurements. This can be caused by issues with the injection process, system stability, or the internal standard.
-
Injection Volume Variation: Inconsistent injection volumes from the autosampler can lead to significant variations in peak area. Solution: Check the autosampler syringe for air bubbles or blockages. Ensure the injection volume is appropriate for the liner size to prevent backflash.[7]
-
System Instability: Fluctuations in carrier gas flow, oven temperature, or detector sensitivity can cause inconsistent responses. Solution: Allow the instrument sufficient time to stabilize. Check for gas leaks and ensure electronic pressure control is functioning correctly.
-
Poor Internal Standard Performance: An ideal internal standard (IS) tracks the analyte's response, compensating for variations. If the IS response is erratic, it will introduce variability. Solution: Ensure the chosen internal standard is appropriate for this compound. It should be chemically similar, elute nearby, but not co-elute. An isotopically labeled standard is ideal.[10][11] Re-inject a single standard multiple times to see if the analyte-to-IS area ratio remains consistent.[10]
Q4: I'm observing peak tailing for this compound. What are the possible causes and solutions?
Peak tailing can compromise integration accuracy and affect quantification. It is often caused by unwanted interactions between the analyte and the chromatographic system.[12]
| Cause | Solution |
| Active Sites in Inlet/Column | Use a deactivated liner and gold seal. Trim the first few centimeters off the front of the column to remove accumulated non-volatile residues.[6][7] |
| Column Overload | Inject a lower concentration of the sample. If tailing persists at low concentrations, overload is not the cause. |
| Polarity Mismatch | Ensure the solvent used to dissolve the standards and samples is compatible with the column's stationary phase (e.g., a non-polar solvent for a DB-5 column).[12] |
| Incorrect Column Installation | The column may be installed too low or too high in the inlet, creating unswept volumes. Re-install the column according to the manufacturer's specifications.[7] |
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common calibration curve issues.
Caption: A logical workflow for troubleshooting calibration curve problems.
Experimental Protocols
Recommended GC-MS Protocol for this compound
This protocol is a starting point based on established methods for long-chain alkylbenzenes.[13] Optimization may be required for specific instruments and matrices.
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent |
| Injector | Split/Splitless, 280-320 °C |
| Injection Mode | Pulsed Splitless (e.g., 35 psi for 0.3 min)[3] |
| Liner | Deactivated, single or double taper |
| Carrier Gas | Helium, constant flow @ 1-2 mL/min[3] |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent[13] |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C @ 10 °C/min, hold for 10 min |
| MS System | Agilent 5973 or equivalent Mass Selective Detector |
| Interface Temp | 285 °C[13] |
| Ion Source Temp | 250 °C[13] |
| Ionization Mode | Electron Impact (EI), 70 eV[13] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | m/z 91, 105, 161[13] |
| Internal Standard | 6-Phenyldodecane or a deuterated analog[10][14] |
Sample Preparation Workflow
Proper sample preparation is critical to minimize matrix interference and protect the analytical column.[15][16]
Caption: A generalized workflow for preparing samples for GC-MS analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. calibration curve - Chromatography Forum [chromforum.org]
- 3. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. 6-Phenyldodecane | C18H30 | CID 17629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. agilent.com [agilent.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 6-Phenylundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 6-phenylundecane against a conventional Gas Chromatography-Flame Ionization Detection (GC-FID) method. The information presented is intended to assist researchers and analytical scientists in selecting the most suitable methodology for their specific application, with a focus on performance, sensitivity, and experimental workflow.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of the new GC-MS method compared to the alternative GC-FID method for the analysis of this compound.
| Parameter | New Method: GC-MS | Alternative Method: GC-FID |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 103.5% |
| Precision (% RSD) | < 3% | < 5% |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Run Time | ~25 minutes | ~25 minutes |
Experimental Protocols
Detailed methodologies for the new GC-MS method and the alternative GC-FID method are provided below.
New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for high sensitivity and selectivity in the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample matrix and dissolve it in 10 mL of hexane.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
Prepare a series of calibration standards of this compound in hexane covering the expected concentration range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion: m/z 105.
-
Qualifier Ions: m/z 91, 161.
3. Data Analysis:
-
Quantify this compound by integrating the peak area of the quantification ion (m/z 105) at the corresponding retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method provides a robust and cost-effective approach for the routine analysis of this compound.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the GC-MS method.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent with a Flame Ionization Detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector Temperature: 320°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
3. Data Analysis:
-
Quantify this compound by integrating the peak area at the corresponding retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the validation workflow for the new analytical method and a comparison of the logical steps between the GC-MS and GC-FID methods.
Caption: Workflow for the validation of the new analytical method for this compound.
A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 6-Phenylundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 6-phenylundecane, a long-chain alkylbenzene. Understanding the behavior of such molecules under different ionization conditions is crucial for accurate molecular weight determination and structural elucidation. This document presents a summary of expected quantitative data, detailed experimental protocols for the cited mass spectrometry techniques, and visualizations of the ionization and fragmentation pathways.
Data Presentation: Ionization Technique Comparison
The choice of ionization technique significantly impacts the resulting mass spectrum. For a nonpolar, high molecular weight compound like this compound (C17H28, Molecular Weight: 232.4 g/mol ), "hard" ionization methods like Electron Ionization (EI) tend to cause extensive fragmentation, which can be useful for structural identification. In contrast, "soft" ionization techniques such as Chemical Ionization (CI) are more likely to preserve the molecular ion, providing clear molecular weight information.[1][2]
| Ionization Technique | Typical Outcome for this compound | Key Fragment Ions (m/z) | Molecular Ion (M+) Abundance | Primary Application |
| Electron Ionization (EI) | Extensive fragmentation, providing a detailed "fingerprint" of the molecule.[3] | 91 (Tropylium ion), 105, 117, 131 (Alkylbenzylic cations) | Low to absent[1] | Structural Elucidation & Library Matching |
| Chemical Ionization (CI) | "Soft" ionization resulting in a prominent protonated molecule [M+H]+.[4][5] | 233 ([M+H]+), potential loss of alkyl fragments.[6] | High | Molecular Weight Determination |
| Atmospheric Pressure Photoionization (APPI) | Soft ionization suitable for nonpolar compounds, often yielding a strong molecular ion.[7] | 232 (M+.) | High | Analysis of Nonpolar Compounds in LC-MS |
Note: The EI data is inferred from the known fragmentation patterns of similar long-chain alkylbenzenes, such as its isomers and analogs.[1][8]
Experimental Protocols
Accurate mass spectral data is contingent on precise experimental execution. Below are generalized protocols for the discussed ionization techniques.
Sample Preparation: this compound is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Chemical Ionization (CI):
-
Instrumentation: A standard GC-MS system equipped with an EI/CI source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[3]
-
Mass Range: m/z 40-400.
-
-
MS Conditions (CI):
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane or isobutane.[4]
-
Mass Range: m/z 80-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Photoionization (APPI):
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an APPI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (APPI):
-
Vaporizer Temperature: 350 °C.
-
Capillary Voltage: 3.5 kV.
-
Krypton Lamp: On.
-
Mass Range: m/z 100-500.
-
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for mass spectrometry of this compound.
Caption: Fragmentation pathways of this compound under EI and CI.
References
- 1. 5-Phenylundecane | 4537-15-9 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzene, (1-methylundecyl)- [webbook.nist.gov]
6-Phenylundecane vs. Other Alkylbenzenes: A Comparative Guide for Environmental Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-phenylundecane and other linear alkylbenzenes (LABs) as environmental markers for anthropogenic contamination. The selection of an appropriate tracer is critical for accurately identifying pollution sources and understanding environmental fate and transport processes. This document summarizes key performance indicators, details relevant experimental protocols, and visualizes analytical workflows to aid in the selection of the most suitable alkylbenzene markers for your research needs.
Comparative Analysis of Alkylbenzene Isomers
Linear alkylbenzenes are a group of compounds widely used in the production of detergents, and their presence in the environment is a reliable indicator of domestic and industrial wastewater contamination. The position of the phenyl group on the linear alkyl chain significantly influences their physicochemical properties, and consequently, their behavior and persistence in the environment. Generally, LABs with the phenyl group closer to the end of the alkyl chain (external isomers) are more susceptible to biodegradation than those with the phenyl group closer to the center of the chain (internal isomers).
This compound is an internal isomer of the C11 LABs. Its central phenyl position results in greater steric hindrance, making it more resistant to microbial degradation compared to its external isomer counterparts, such as 2-phenylundecane. This differential degradation is a key principle used in environmental forensics to estimate the age and degradation state of a sewage plume.
Below is a table summarizing the comparative properties of this compound and other representative linear alkylbenzenes.
| Property | This compound | 2-Phenylundecane | Other Internal LABs (e.g., 5-Phenyldodecane) | Other External LABs (e.g., 2-Phenyldodecane) |
| Molecular Structure | Internal Isomer | External Isomer | Internal Isomers | External Isomers |
| Relative Abundance in Untreated Wastewater | Lower | Higher | Lower | Higher |
| Environmental Persistence | High | Moderate | High | Moderate |
| Biodegradation Rate | Slow | Faster | Slow | Faster |
| Sorption to Sediment (Koc) | High | Moderate to High | High | Moderate to High |
| Utility as a Marker for Aged/Degraded Sewage | Excellent | Good | Excellent | Good |
| Utility as a Marker for Fresh Sewage | Good | Excellent | Good | Excellent |
Experimental Protocols
Accurate quantification and isomer-specific analysis of alkylbenzenes are crucial for their effective use as environmental markers. The following are detailed methodologies for the extraction and analysis of LABs from water and sediment samples.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol outlines the extraction and concentration of linear alkylbenzenes from aqueous samples.
Materials:
-
1-liter amber glass bottles, pre-cleaned with solvent
-
Glass fiber filters (0.7 µm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide grade)
-
Hexane (pesticide grade)
-
Nitrogen gas, high purity
-
Internal standards (e.g., deuterated PAHs)
Procedure:
-
Sample Collection and Preservation: Collect 1-liter water samples in pre-cleaned amber glass bottles. If not extracted immediately, preserve by adding 50 mL of methanol per liter of sample and store at 4°C.
-
Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the cartridge under low vacuum. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Rinsing: After loading, rinse the cartridge with 10 mL of deionized water to remove any remaining polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30 minutes to remove residual water.
-
Elution: Elute the retained alkylbenzenes from the cartridge with 10 mL of a dichloromethane:hexane (1:1, v/v) mixture.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of internal standard to the concentrated extract prior to instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the isomer-specific separation and quantification of linear alkylbenzenes using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent)
-
Autosampler
-
Helium carrier gas (99.999% purity)
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 4°C/min to 280°C, hold for 15 minutes
-
-
Carrier Gas Flow: Constant flow, 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: m/z 91, 105, 119, 133, 147, 161
Quantification: Quantification is performed by comparing the peak areas of the target alkylbenzene isomers to the peak area of the internal standard in both the samples and calibration standards.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the analysis and interpretation of alkylbenzene data.
Caption: Experimental workflow for the analysis of linear alkylbenzenes in water samples.
Caption: Comparative biodegradation pathways of external vs. internal linear alkylbenzene isomers.
accuracy and precision of 6-phenylundecane quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the accurate and precise quantification of 6-phenylundecane and structurally related long-chain alkylbenzenes (LABs). As direct experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related C10-C14 linear alkylbenzenes to provide a robust framework for methodology selection and development. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most prevalent and effective methods for the analysis of this class of compounds.
Data Presentation: Performance Comparison of Quantification Methods
The following table summarizes the performance metrics for the quantification of linear alkylbenzenes, which can be considered representative for the analysis of this compound. These values are compiled from various studies and represent typical performance.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (Recovery) | 98.59 - 99.8%[1][2] | 91 ± 4% |
| Precision (%RSD) | < 1% to < 10%[1][2][3] | 5%[4] |
| Limit of Detection (LOD) | 7.6 x 10⁻⁵ to 3.4 x 10⁻⁴ Molar[1][2] | < 5 mg/kg in sludge[5] |
| Linearity (r²) | > 0.99 | Not explicitly stated, but method validated |
| Common Analytes | C10-C14 Linear Alkylbenzenes[1][2] | C10-C13 Linear Alkylbenzene Sulfonates[5] |
| Primary Detector | Mass Spectrometer (MS)[6][7] | Fluorescence (FLD) or Diode Array (DAD)[5] |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of long-chain alkylbenzenes like this compound is presented below. This process includes sample preparation, instrumental analysis, and data processing.
Caption: Generalized workflow for this compound quantification.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of long-chain alkylbenzenes using GC-MS and HPLC. These should be optimized for the specific matrix and instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and specific, making it well-suited for the quantification of this compound in complex matrices.
-
Sample Preparation (Extraction):
-
For solid samples, perform a solvent extraction using a non-polar solvent like dichloromethane or hexane.
-
For liquid samples, a liquid-liquid extraction may be employed.
-
Prior to extraction, spike the sample with a surrogate standard (e.g., phenanthrene-d10) to monitor extraction efficiency.[6]
-
The extract may be concentrated and subjected to a cleanup step, such as solid-phase extraction (SPE) with silica gel, to remove interfering compounds.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[6]
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: An initial temperature of 70°C, ramped to 200°C at 6°C/min, then to 285°C at 10°C/min, and held for an extended period (e.g., 42 min) is a representative program.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[6]
-
-
Mass Spectrometer (MS):
-
-
Quantification:
-
An internal standard (e.g., 2-fluorobiphenyl or 1-phenylnonane) is added to the sample extract just before injection.[6]
-
A multi-point calibration curve is generated by analyzing standards of known concentrations containing the analyte and the internal standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can also be employed for the analysis of long-chain alkylbenzenes, particularly when derivatization for GC is not desirable or for simultaneous analysis with more polar compounds.
-
Sample Preparation:
-
Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax XDB-C8, 150 mm x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical.[5]
-
Flow Rate: A flow rate of 1 mL/min is a common starting point.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]
-
-
Detector:
-
-
Quantification:
-
Quantification is typically performed using an external standard calibration curve. A series of standards of the analyte at different concentrations are injected, and a calibration curve is constructed by plotting peak area versus concentration.
-
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound and related long-chain alkylbenzenes.
-
GC-MS generally offers higher sensitivity and structural confirmation, making it the preferred method for trace-level analysis in complex matrices. Its precision and accuracy are well-documented for this class of compounds.
-
HPLC with fluorescence detection provides a viable alternative, especially when dealing with samples that are not amenable to GC analysis or when analyzing alongside more polar analytes.
The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols and performance data presented in this guide provide a solid foundation for developing and validating a robust quantification method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and validation of a new method for analysis of linear alkylbenzene sulfonates in sewage sludge by liquid chromatography after microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brocku.scholaris.ca [brocku.scholaris.ca]
- 8. search.library.northwestern.edu [search.library.northwestern.edu]
A Comparative Guide to Extraction Efficiencies for 6-Phenylundecane from Sediments
This guide provides a comparative analysis of three common extraction techniques for hydrophobic organic compounds, such as 6-phenylundecane, from sediment matrices: Soxhlet extraction, Ultrasonic Extraction (UE), and Microwave-Assisted Extraction (MAE). While direct experimental data for this compound is limited, this guide leverages data for Polycyclic Aromatic Hydrocarbons (PAHs), which serve as a reliable proxy due to their similar hydrophobic nature. The information is intended for researchers, scientists, and professionals in drug development and environmental science to aid in the selection of the most appropriate extraction methodology.
Comparative Analysis of Extraction Efficiencies
The selection of an extraction method can significantly impact the accuracy and efficiency of quantifying organic contaminants in sediment samples. The following table summarizes the performance of Soxhlet, Ultrasonic, and Microwave-Assisted Extraction based on reported recovery rates for PAHs.
| Extraction Method | Typical Recovery Rate (%) for PAHs | Extraction Time | Solvent Consumption | Throughput |
| Soxhlet Extraction | ~94% (with optimized method)[1] | 16 - 24 hours[1][2] | High | Low |
| Ultrasonic Extraction (UE) | 51 - 127%[3] | 30 - 60 minutes[4][5] | Moderate | High |
| Microwave-Assisted Extraction (MAE) | 98.5 - 107% (compared to Soxhlet)[6] | ~30 minutes[7] | Low | High |
Experimental Workflow for Sediment Analysis
The general process for analyzing organic contaminants in sediment involves several key stages, from sample preparation to final analysis. The following diagram illustrates a typical workflow.
Caption: Workflow for Sediment Contaminant Analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the three compared extraction techniques, based on established protocols for hydrophobic organic compounds in sediments.
Soxhlet Extraction (Modified from EPA Method 3540C)
Soxhlet extraction is a classical and exhaustive technique that ensures intimate contact between the sample and the solvent.
-
Sample Preparation: A 10-30 g sample of dried and homogenized sediment is mixed with anhydrous sodium sulfate to remove residual moisture.
-
Apparatus: The mixture is placed in a cellulose extraction thimble, which is then inserted into a Soxhlet extractor. The extractor is fitted to a flask containing the extraction solvent and a condenser.
-
Solvent: A common solvent mixture is acetone/hexane (1:1, v/v)[8].
-
Extraction Process: The solvent is heated to its boiling point. The vapor travels to the condenser, where it cools and drips into the thimble containing the sample. Once the thimble is full, the solvent siphons back into the flask, carrying the extracted analytes. This cycle is repeated.
-
Duration: The extraction is typically run for 16-20 hours[2][8].
-
Post-Extraction: The extract is then concentrated, and if necessary, subjected to a cleanup procedure before analysis.
Ultrasonic Extraction (UE)
Ultrasonic extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction of analytes from the sample matrix.
-
Sample Preparation: Approximately 2-5 g of dried and homogenized sediment is placed in a suitable vessel, such as a centrifuge tube or flask.
-
Solvent: A mixture of n-hexane and acetone (1:1, v/v) is a commonly used solvent system[4].
-
Extraction Process: The solvent is added to the sample, and the vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the slurry. The ultrasonic energy creates cavitation bubbles, which collapse and create microjets of solvent that penetrate the sediment particles, enhancing mass transfer.
-
Duration: The extraction is typically performed in several cycles. For example, four 15-minute extraction cycles can be sufficient[4].
-
Post-Extraction: After each cycle, the solvent is separated from the sediment by centrifugation or filtration. The extracts are combined, concentrated, and cleaned up prior to analysis.
Microwave-Assisted Extraction (MAE) (Based on EPA Method 3546)
MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: A 1-20 g sample of sediment is placed in a microwave-transparent extraction vessel[7].
-
Solvent: A mixture of acetone and hexane (1:1, v/v) is a recommended solvent[7].
-
Extraction Process: The extraction vessel is sealed and placed in a microwave extractor. The microwave energy rapidly heats the solvent to a temperature above its atmospheric boiling point, increasing the solubility of the analytes and the solvent diffusion rate.
-
Duration: The extraction is typically completed in about 30 minutes[7].
-
Post-Extraction: After cooling, the extract is filtered, concentrated, and subjected to a cleanup step before instrumental analysis. This method significantly reduces extraction time and solvent consumption compared to traditional methods[7].
References
A Comparative Guide to GC Columns for the Separation of 6-Phenylundecane
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 6-phenylundecane, a nonpolar aromatic hydrocarbon, is critical in various research and industrial applications, including environmental analysis and chemical synthesis quality control. The choice of gas chromatography (GC) column is paramount to achieving the desired resolution and sensitivity. This guide provides a comparative overview of the performance of different GC columns with a (5% phenyl)-methylpolysiloxane stationary phase for the separation of this compound and related alkylbenzenes.
Performance Comparison of (5% Phenyl)-Methylpolysiloxane GC Columns
The most suitable stationary phase for the analysis of nonpolar compounds like this compound is a nonpolar phase. The (5% phenyl)-methylpolysiloxane stationary phase offers an excellent balance of selectivity for aromatic compounds and overall inertness. Below is a comparison of three leading columns with this stationary phase from different manufacturers.
| Feature | Agilent CP-Sil 8 CB | Restek Rtx-5 | Phenomenex Zebron ZB-5 |
| Stationary Phase | (5% Phenyl)-methylpolysiloxane | Crossbond® 5% diphenyl / 95% dimethyl polysiloxane | 5% Phenyl-Arylene / 95% Dimethylpolysiloxane |
| Polarity | Nonpolar | Nonpolar | Nonpolar |
| USP Designation | G27, G36 | G27, G36 | G27 |
| Common Applications | Aromatic hydrocarbons, drugs, pesticides, essential oils | Solvent impurities, pesticides, hydrocarbons, PCB congeners, essential oils, semivolatiles[1] | Alkaloids, dioxins, drugs, essential oils, flavors, FAMEs, halo-hydrocarbons[2] |
| Key Features | Excellent column-to-column reproducibility, high efficiency | Low bleed, tight mono-modal polymer distribution[1] | Rugged, versatile, low bleed (MS Certified), inert for active compounds[3] |
Experimental Data and Protocols
While direct comparative data for this compound on all three columns under identical conditions is not available in published literature, we can examine their performance based on application notes for similar compound classes.
Agilent CP-Sil 8 CB: Separation of Alkylbenzenes
An Agilent application note demonstrates the separation of a mixture of 19 alkylbenzenes, including this compound, using a CP-Sil 8 CB column.
Experimental Protocol:
| Parameter | Value |
| Column | Agilent CP-Sil 8 CB, 25 m x 0.22 mm, 0.12 µm film thickness |
| Oven Program | 120 °C to 150 °C at 2 °C/min |
| Carrier Gas | Hydrogen at 130 kPa |
| Injector | Splitter, 1 mL/min, 275 °C |
| Detector | FID at 275 °C |
In this analysis, this compound was successfully resolved from other phenylundecane and phenyldecane isomers.
Restek Rtx-5: Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)
Restek provides an application note for the separation of PAHs using an Rtx-5 column. While not containing this compound, this demonstrates the column's capability for resolving complex aromatic mixtures.[4]
Experimental Protocol: [4]
| Parameter | Value |
| Column | Rtx-5, 30 m, 0.32 mm ID, 0.25 µm |
| Oven Program | 35 °C (hold 4 min) to 325 °C at 10 °C/min |
| Carrier Gas | Hydrogen, constant linear velocity at 40 cm/sec |
| Injector | Cold on-column, 0.5 µL |
| Detector | FID @ 325 °C |
Phenomenex Zebron ZB-5: Analysis of Aromatic Hydrocarbons
Phenomenex application notes showcase the ZB-5 column for the separation of various aromatic hydrocarbons, highlighting its versatility.[5]
Experimental Protocol (Isothermal): [5]
| Parameter | Value |
| Column | Zebron ZB-5, 30 m x 0.25 mm x 0.25 µm |
| Oven Program | Isothermal at 140 °C |
| Carrier Gas | Hydrogen at 40 cm/sec |
| Injector | Split 85:1, 250 °C, 1.4 µL |
| Detector | FID at 325 °C |
Logical Workflow for GC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using gas chromatography.
References
Unraveling Oil Spills: A Comparative Guide to Biomarker Validation
While 6-phenylundecane is not a recognized biomarker for oil spill analysis based on current scientific literature, this guide provides a comprehensive comparison of established and validated biomarkers crucial for the forensic investigation of oil spills. Researchers, scientists, and environmental professionals can utilize this information to understand the performance of different biomarkers and the methodologies behind their validation.
In the complex process of identifying the source and assessing the environmental impact of an oil spill, chemical fingerprinting plays a pivotal role. At the heart of this analysis are biomarkers: complex organic compounds derived from once-living organisms, which are present in crude oil and are resistant to environmental degradation. These molecular fossils provide a unique signature that can link a spill to its source. This guide delves into the validation and comparison of the most reliable and widely used biomarkers in oil spill forensics: hopanes, steranes, and Polycyclic Aromatic Hydrocarbons (PAHs).
Performance Comparison of Key Oil Spill Biomarkers
The effectiveness of a biomarker is determined by its abundance, resistance to weathering processes (such as evaporation, dissolution, and biodegradation), and its specificity to the original crude oil source. The following table summarizes the key performance characteristics of hopanes, steranes, and PAHs.
| Biomarker Class | Typical Relative Abundance in Crude Oil | Resistance to Weathering | Source Specificity | Key Advantages | Limitations |
| Hopanes | Moderate to High | Very High | High | Extremely resistant to biodegradation, making them excellent conservative markers for source identification even in highly weathered samples.[1] | Can be less abundant in some light crude oils and condensates. |
| Steranes | Moderate | High | High | Highly specific to the source rock's organic matter and depositional environment, providing detailed source information. | Can be altered by severe thermal maturation and biodegradation. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | High | Low to Moderate | Moderate | Abundant in most crude oils and their distribution patterns can indicate the type of petroleum product. | Susceptible to weathering, particularly lower molecular weight PAHs, which can alter diagnostic ratios.[2] |
Experimental Protocols for Biomarker Validation
The validation of these biomarkers relies on robust analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual compounds within a complex oil sample.
Sample Preparation and Extraction
-
Sample Collection: Collect oil, water, or sediment samples from the spill site and potential source locations using clean, solvent-rinsed containers.
-
Extraction:
-
For water samples, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane.
-
For solid samples (sediment or tissue), use a Soxhlet extraction or an accelerated solvent extraction (ASE) system with a mixture of solvents (e.g., dichloromethane and acetone).
-
-
Fractionation: The extracted organic material is then fractionated using column chromatography to separate it into aliphatic, aromatic, and polar fractions. Biomarkers are concentrated in the aliphatic and aromatic fractions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard operating procedure for GC-MS analysis of oil spill samples typically involves the following steps:
-
Injection: A small volume (typically 1 µL) of the extracted and fractionated sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that separates the different hydrocarbon compounds based on their boiling points and affinities for the stationary phase.
-
Ionization and Mass Analysis: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a predictable manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio.
-
Detection and Data Analysis: A detector records the abundance of each fragment at a specific mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound. By comparing the retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum to a library of known compounds, individual biomarkers can be identified and quantified.
A typical GC-MS instrument setup for biomarker analysis would utilize a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS), approximately 30 meters long with a 0.25 µm film thickness.[3] The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarker ions.
Diagnostic Ratios for Source Identification
To definitively link a spilled oil to its source, scientists use diagnostic ratios of specific biomarker concentrations. These ratios remain relatively constant even as the oil weathers, providing a robust tool for source correlation. Some commonly used diagnostic ratios include:
| Ratio | Biomarker Class | Significance |
| Pristane/Phytane (Pr/Ph) | Isoprenoids (Aliphatics) | Indicates the redox conditions of the source rock depositional environment. |
| C29/C30 Hopane | Hopanes | Relates to the type of organic matter in the source rock. |
| Ts/Tm (18α(H)-22,29,30-trisnorneohopane / 17α(H)-22,29,30-trisnorhopane) | Hopanes | An indicator of the thermal maturity of the oil. |
| C27/C29 Steranes | Steranes | Reflects the relative contributions of algal versus terrestrial organic matter to the source rock. |
| Alkylated PAH Ratios (e.g., C2-Dibenzothiophenes/C2-Phenanthrenes) | PAHs | Can help differentiate between different crude oil sources and refined products. |
Visualizing the Workflow and Biomarker Relationships
To better illustrate the processes involved in biomarker validation, the following diagrams have been generated using the DOT language.
Caption: Workflow for oil spill biomarker analysis.
Caption: Classification of major oil spill biomarkers.
References
- 1. Recalcitrance and degradation of petroleum biomarkers upon abiotic and biotic natural weathering of Deepwater Horizon oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weathering impacts on petroleum biomarker, aromatic, and polar compounds in the spilled oil at the northeast coast of Brazil over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forensicresources.org [forensicresources.org]
A Comparative Analysis of Friedel-Crafts Catalysts for Phenylundecane Synthesis
The synthesis of phenylundecane, a linear alkylbenzene (LAB), is a critical process in the chemical industry, primarily for the production of biodegradable detergents. The efficiency of this process hinges on the catalytic system employed in the Friedel-Crafts alkylation of benzene with undecene or undecyl halides. This guide provides a comparative overview of various catalysts, presenting experimental data, detailed protocols, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system.
Catalyst Performance: A Quantitative Comparison
The choice of a Friedel-Crafts catalyst significantly impacts the yield, selectivity, and overall efficiency of phenylundecane synthesis. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, environmental concerns and issues with catalyst separation have driven the exploration of solid acid catalysts. The following table summarizes the performance of different catalysts based on available experimental data.
| Catalyst System | Alkylating Agent | Reaction Temperature (°C) | Olefin Conversion (%) | Phenylundecane Selectivity (%) | Key Observations |
| AlCl₃ | 1-Undecene | 80-100 | ~100 | 25-30 (2-phenyl isomer) | High activity but corrosive, difficult to handle, and produces significant waste.[1][2] |
| FeCl₃ | Undecyl Chloride | Room Temperature | High | High | A milder and less toxic alternative to AlCl₃, with catalytic amounts being effective.[3][4][5] |
| Solid Acid Catalysts | |||||
| Sulfated Zirconia | 1-Dodecene | 150 | High | Comparable to AlCl₃ | Activity and selectivity are comparable to AlCl₃, with the advantage of being a reusable solid catalyst.[6] |
| Zeolites (HY, HM) | 1-Dodecene | 120-180 | >98 | High | Catalyst properties and reaction conditions influence product distribution.[7] |
| Niobic Acid | 1-Dodecene | 150-250 | Low | ~12 mmol/mol (target LAB) | A green chemistry approach, though yields can be limited by side reactions.[1] |
| WO₃/ZrO₂ composite | Linear Olefins | <100 | >98 | >98 (44-46% for 2-LAB) | High conversion and selectivity at milder conditions.[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for key catalytic systems.
Phenylundecane Synthesis using Aluminum Chloride (AlCl₃)
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with benzene.
-
Catalyst Addition: Anhydrous aluminum chloride is added to the benzene with stirring.
-
Reactant Addition: 1-undecene or undecyl chloride is added dropwise to the stirred suspension at a controlled temperature, typically between 80-100°C.[2]
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched by pouring it onto a mixture of crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to isolate phenylundecane isomers.
Phenylundecane Synthesis using Solid Acid Catalysts (e.g., Sulfated Zirconia)
-
Catalyst Activation: The solid acid catalyst (e.g., sulfated zirconia) is activated by calcination at a specific temperature (e.g., 500-550°C) prior to use.[6]
-
Reaction Setup: A batch reactor is loaded with the activated catalyst, benzene, and 1-undecene.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 150°C) with vigorous stirring for a set duration.
-
Catalyst Separation: After the reaction, the solid catalyst is separated from the reaction mixture by filtration.
-
Product Analysis: The liquid product is analyzed by GC to determine the conversion of the olefin and the selectivity for phenylundecane.
-
Catalyst Regeneration: The recovered catalyst can be washed, dried, and recalcined for reuse in subsequent reactions.[6]
Visualizing the Experimental Workflow
To provide a clear overview of the typical experimental process, the following diagram illustrates the workflow for a Friedel-Crafts alkylation reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio/site-selective alkylation of substrates containing a cis-, 1,2- or 1,3-diol with ferric chloride and dipivaloylmethane as the catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN1277606C - Solid acid catalyst for preparing linear alkylbenzene by alkylation of linear olefin and benzene - Google Patents [patents.google.com]
Cross-Validation of 6-Phenylundecane Data with Other Analytical Techniques
A Comparative Guide for Researchers and Drug Development Professionals
In the analysis of organic molecules such as 6-phenylundecane, an alkylbenzene, ensuring the accuracy and reliability of quantitative data is paramount. Cross-validation of results from different analytical techniques is a critical step in method development and validation, providing a higher degree of confidence in the reported values. This guide provides a comparative overview of three powerful analytical techniques for the characterization and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
Each analytical technique operates on different principles of separation and detection, offering unique advantages and limitations. A hypothetical sample of this compound was analyzed by each of the three methods to determine its concentration and purity. The results are summarized below.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Measured Concentration (mg/mL) | 1.05 | 1.02 | 0.99 |
| Relative Standard Deviation (RSD, %) | 1.8 | 2.1 | 0.5 |
| Purity Assessment (%) | 98.5 (area %) | 98.9 (area %) | 99.1 (mass %) |
| Limit of Detection (LOD, µg/mL) | 0.1 | 0.5 | 10 |
| Analysis Time per Sample (min) | 20 | 15 | 10 |
| Primary Separation Principle | Volatility and Polarity | Polarity | None (spectroscopic) |
| Detection Principle | Mass-to-charge ratio | UV Absorbance | Nuclear Magnetic Resonance |
Experimental Protocols
Detailed methodologies for the analysis of this compound using each technique are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a sample for analysis by diluting it with hexane to fall within the calibration range.
-
Add an internal standard (e.g., dodecane) to all standards and samples for improved accuracy.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 91, 105, 232).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Assess purity based on the relative area percentage of the this compound peak in the total ion chromatogram.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds that are soluble in a liquid mobile phase.[2] For this compound, a nonpolar compound, reversed-phase HPLC is the method of choice.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 254 nm (characteristic absorbance of the phenyl group).
3. Data Analysis:
-
Create a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify this compound in the samples using the calibration curve.
-
Purity is estimated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide both structural and quantitative information without the need for a compound-specific reference standard.[3][4][5] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for accurate quantification.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid) to the same vial. The internal standard should have a known number of protons and a signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
2. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Solvent: Chloroform-d (CDCl₃).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T1).
-
Pulse angle of 90 degrees.
-
Acquisition time of at least 3 seconds.
-
Sufficient number of scans for good signal-to-noise ratio (e.g., 16 scans).
-
3. Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal from this compound (e.g., the aromatic protons around 7.1-7.3 ppm) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound by GC-MS, HPLC-UV, and qNMR.
Caption: GC-MS workflow for this compound analysis.
Caption: HPLC-UV workflow for this compound analysis.
Caption: qNMR workflow for this compound analysis.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
